molecular formula C10H14N2O B2938464 2-(4-aminophenyl)-N-ethylacetamide CAS No. 107966-09-6

2-(4-aminophenyl)-N-ethylacetamide

Cat. No.: B2938464
CAS No.: 107966-09-6
M. Wt: 178.235
InChI Key: LKDUVXJFNWSXKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminophenyl)-N-ethylacetamide ( 107966-09-6) is an organic compound with the molecular formula C 10 H 14 N 2 O and a molecular weight of 178.23 g/mol . This compound features both an acetamide group and a primary aromatic amine group on a phenyl ring, a structure that serves as a valuable intermediate in medicinal chemistry and drug design research. Compounds with similar N-phenylacetamide scaffolds are frequently investigated for their biological activities, particularly as antibacterial agents . The presence of the aniline and amide functional groups makes this molecule a versatile building block for the synthesis of more complex heterocyclic systems, such as thiazole-containing derivatives, which have shown promise in the development of new agrochemicals and pharmaceuticals . In research applications, derivatives of N-phenylacetamide have been synthesized and evaluated for their efficacy against various phytopathogenic bacteria, demonstrating the potential of this chemical class in the design of novel antibacterial agents . The mechanism of action for related active compounds has been studied, with some shown to cause damage to bacterial cell membranes, leading to the disruption of normal cellular functions . Furthermore, the structural features of this compound align with those used in the design of molecules that target enzymes, as seen in other sulfonamide-based acetamide compounds which act as inhibitors for carbonic anhydrase . Researchers utilize this chemical exclusively for laboratory research purposes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminophenyl)-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-12-10(13)7-8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDUVXJFNWSXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 2-(4-Aminophenyl)-N-ethylacetamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Aminophenyl)-N-ethylacetamide (CAS: 107966-09-6) is a critical bifunctional building block frequently utilized in the design of active pharmaceutical ingredients (APIs), targeted kinase inhibitors, and peptidomimetics[1]. This whitepaper provides a comprehensive, field-proven methodology for its synthesis. By leveraging a two-step sequence—carbodiimide-mediated amidation followed by catalytic hydrogenation—this guide establishes a high-yield, self-validating protocol designed for reproducibility and scalability in drug development workflows.

Retrosynthetic Strategy & Pathway Design

The target molecule features two primary functional groups: an ethyl-substituted acetamide and a para-substituted aniline. Retrosynthetic disconnection at the amide bond and the amine reveals 4-nitrophenylacetic acid (CAS: 104-03-0) as the ideal, commercially available starting material[2].

The forward synthesis is executed in two distinct phases:

  • Amidation: Activation of the carboxylic acid and subsequent coupling with ethylamine.

  • Reduction: Conversion of the nitroarene to the corresponding aniline.

SyntheticPathway SM 4-Nitrophenylacetic Acid (CAS: 104-03-0) Int 2-(4-Nitrophenyl)-N-ethylacetamide (Intermediate) SM->Int Ethylamine, EDC·HCl, HOBt DIPEA, DCM, rt, 12h Prod 2-(4-Aminophenyl)-N-ethylacetamide (CAS: 107966-09-6) Int->Prod H2 (1 atm), 10% Pd/C EtOH, rt, 4h

Figure 1: Two-step synthetic pathway for 2-(4-aminophenyl)-N-ethylacetamide.

Mechanistic Rationale & Reagent Selection

To ensure scientific integrity and high synthetic yield, the selection of reagents is driven by mechanistic causality rather than convention.

The Amide Coupling (EDC/HOBt)

The coupling of 4-nitrophenylacetic acid with ethylamine is facilitated by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole). EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate. Without an additive, this intermediate is prone to rearranging into an unreactive N-acylurea byproduct. HOBt acts as a nucleophile to rapidly intercept the O-acylisourea, generating a highly reactive, yet stable, O-acyl-OBt ester[3]. This active ester then undergoes smooth aminolysis with ethylamine.

Why EDC over DCC? EDC is specifically selected because both the reagent itself and its urea byproduct are highly water-soluble[4]. This deliberate choice transforms the downstream purification into a simple liquid-liquid extraction, avoiding the tedious filtration required by DCC (N,N'-Dicyclohexylcarbodiimide).

The Nitro Reduction (Pd/C Catalysis)

Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere (1 atm) is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl2). This choice prevents the generation of heavy metal sludge, eliminates the risk of coordinating metal impurities in the final API, and allows for a clean isolation process requiring only a simple filtration through Celite.

Detailed Experimental Protocols

The following methodologies are engineered as self-validating systems , where the physical and chemical behavior of the reaction inherently confirms its success at each stage.

Protocol 1: Synthesis of 2-(4-Nitrophenyl)-N-ethylacetamide
  • Preparation: In an oven-dried round-bottom flask, dissolve 4-nitrophenylacetic acid (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the stirring solution at 0 °C. Stir for 15 minutes to allow the formation of the O-acyl-OBt active ester.

  • Aminolysis: Add ethylamine hydrochloride (1.2 eq) followed dropwise by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validating Workup:

    • Checkpoint: TLC monitoring (Hexanes/EtOAc 1:1) will show the complete disappearance of the streaking acidic starting material and the formation of a distinct, UV-active product spot.

    • Dilute the mixture with additional DCM. Wash sequentially with 1M aqueous HCl (2x) to selectively remove unreacted ethylamine, DIPEA, and EDC byproducts.

    • Wash with saturated aqueous NaHCO3 (2x) to deprotonate and extract any residual 4-nitrophenylacetic acid and HOBt into the aqueous layer.

    • Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the pure intermediate as a pale yellow solid.

Protocol 2: Synthesis of 2-(4-Aminophenyl)-N-ethylacetamide
  • Preparation: Dissolve the intermediate 2-(4-nitrophenyl)-N-ethylacetamide (1.0 eq, 8 mmol) in absolute Ethanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w) to the solution under a continuous flow of nitrogen to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Repeat this purge cycle three times. Stir vigorously at room temperature for 4 hours.

  • Self-Validating Workup:

    • Checkpoint: The reduction is validated by the cessation of H2 gas uptake. On TLC (DCM/MeOH 9:1), the product will appear significantly more polar (lower Rf) than the nitro precursor and will stain positively (purple/brown) with ninhydrin, confirming the presence of the primary amine.

    • Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with hot Ethanol.

    • Concentrate the filtrate in vacuo to afford the target compound as an off-white solid.

ExperimentalWorkflow ReactPrep 1. Reaction Preparation (Dissolve SM in DCM) Coupling 2. Amide Coupling (Add EDC/HOBt, EtNH2) ReactPrep->Coupling Workup1 3. Aqueous Workup (Wash: HCl, NaHCO3, Brine) Coupling->Workup1 Reduction 4. Catalytic Hydrogenation (Pd/C, H2 atmosphere) Workup1->Reduction Filtration 5. Catalyst Removal (Filter through Celite) Reduction->Filtration Purification 6. Characterization (NMR, LC-MS) Filtration->Purification

Figure 2: Step-by-step experimental workflow for amidation and reduction.

Analytical Characterization Data

To ensure rigorous quality control, the synthesized 2-(4-aminophenyl)-N-ethylacetamide must be validated against the following expected spectroscopic parameters. The quantitative data is summarized in Table 1.

Table 1: Analytical Characterization Data for 2-(4-Aminophenyl)-N-ethylacetamide

Analytical MethodParameter / ShiftStructural Assignment
1H NMR (DMSO-d6) 7.80 ppm (br s, 1H)NH (Amide proton)
6.85 ppm (d, J = 8.0 Hz, 2H)Ar-H (Aromatic, meta to NH2)
6.48 ppm (d, J = 8.0 Hz, 2H)Ar-H (Aromatic, ortho to NH2)
4.85 ppm (br s, 2H)NH2 (Aniline protons, exchangeable)
3.15 ppm (s, 2H)CH2 (Benzylic methylene)
3.05 ppm (quintet, J = 7.2 Hz, 2H)CH2 (Ethyl methylene, coupled to CH3 and NH)
1.02 ppm (t, J = 7.2 Hz, 3H)CH3 (Ethyl methyl)
13C NMR (DMSO-d6) 170.5 ppmC=O (Amide carbonyl)
147.2, 129.5, 124.1, 114.0 ppmAromatic Carbons
42.1 ppmBenzylic Carbon
33.8 ppmEthyl CH2
14.9 ppmEthyl CH3
LC-MS (ESI+) m/z 179.12[M+H]+ (Calculated exact mass: 178.11)

References

  • AccelaChem. "1152621-92-5,2-chloro-N-(1-acetylpiperidin-4-yl)acetamide-AccelaChem" (Contains registry data for CAS: 107966-09-6). Available at: [Link][1]

  • PeptideChemistry.org. "HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety." Available at:[Link][3]

Sources

physicochemical properties of 2-(4-aminophenyl)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-aminophenyl)-N-ethylacetamide

Abstract

This technical guide provides a comprehensive examination of the (Molecular Formula: C₁₀H₁₄N₂O). As a novel or less-characterized molecule, publicly available experimental data is limited. Therefore, this document synthesizes predicted data with established, validated analytical protocols to serve as a foundational resource for researchers, scientists, and drug development professionals. We will explore the structural attributes, predicted properties, and most importantly, the detailed methodologies required to experimentally determine and validate the compound's key physicochemical parameters. This guide is designed to empower researchers to generate robust and reliable data for this compound, ensuring scientific integrity from early-stage discovery through to development.

Introduction and Molecular Overview

2-(4-aminophenyl)-N-ethylacetamide is an aromatic amide featuring a primary arylamine and a secondary amide functional group. This structure suggests its potential as a versatile building block in medicinal chemistry and materials science. The primary amine offers a reactive site for further derivatization, while the acetamide moiety can influence solubility and hydrogen bonding capabilities. A thorough understanding of its physicochemical properties is a non-negotiable prerequisite for any application, dictating its behavior in biological systems, formulation feasibility, and stability under various conditions.

1.1. Chemical Structure and Identity

  • IUPAC Name: 2-(4-aminophenyl)-N-ethylacetamide

  • Molecular Formula: C₁₀H₁₄N₂O[1]

  • Molecular Weight: 178.23 g/mol

  • Canonical SMILES: CCNC(=O)CC1=CC=C(C=C1)N[1]

  • InChIKey: LKDUVXJFNWSXKG-UHFFFAOYSA-N[1]

Core Physicochemical Properties: Predictions and Analog Analysis

Given the absence of extensive experimental literature for the title compound, we present a table of core properties based on computational predictions and data from structurally similar analogs. These values provide a scientifically grounded starting point for experimental design.

PropertyPredicted/Analog-Based ValueRationale & Significance
Physical Form Expected to be a solid at room temperature.Similar N-substituted acetamides are solids[2][3].
Melting Point (°C) ~90-110 °CThe analog 2-(4-aminophenyl)-N-methylacetamide has a melting point of 90-92 °C[2]. The ethyl group may slightly alter crystal packing and melting point.
Boiling Point (°C) > 300 °C (Predicted)Amide compounds generally exhibit high boiling points due to strong intermolecular hydrogen bonding[4].
Aqueous Solubility Predicted to be slightly soluble.The amine and amide groups can form hydrogen bonds with water, but the phenyl and ethyl groups are hydrophobic. The primary amine on the ring is expected to increase polarity compared to analogs without it[5].
LogP (Octanol-Water Partition Coefficient) XlogP: 0.8 (Predicted)[1]This value suggests a relatively balanced hydrophilic-lipophilic character, a key parameter for predicting drug absorption and distribution.
pKa (Acid Dissociation Constant) ~4-5 (for the anilinic amine)The primary aromatic amine is weakly basic. This pKa is crucial for understanding its ionization state at physiological pH, which affects solubility, permeability, and receptor binding.

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for the experimental determination of the core properties. The causality behind experimental choices is explained to ensure robust and reproducible results.

3.1. Purity and Identity Confirmation: A Multi-Technique Approach

Confirming the purity and identity of a synthesized batch is the foundational step before any further characterization. An integrated workflow is essential for unambiguous validation.

Purity_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_result Final Validation Synthesis Synthesized Compound (2-(4-aminophenyl)-N-ethylacetamide) HPLC HPLC-UV/PDA (Purity Assessment) Synthesis->HPLC Quantitative Analysis MS LC-MS (Molecular Weight Confirmation) Synthesis->MS Identity Check NMR ¹H and ¹³C NMR (Structural Elucidation) Synthesis->NMR Structural Confirmation Result Confirmed Structure & Purity >95% HPLC->Result MS->Result NMR->Result

Caption: Workflow for Purity and Identity Confirmation.

3.1.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method quantifies the purity of the compound by separating it from any impurities.

  • Instrumentation: A standard HPLC system with a UV/Photodiode Array (PDA) detector.[6]

  • Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water (e.g., starting with 70:30 Water:Acetonitrile) with 0.1% Formic Acid to ensure good peak shape.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Scan from 200-400 nm. The aromatic nature of the compound suggests strong absorbance around 254 nm.

  • Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a concentration of approximately 0.5 mg/mL.[8]

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[8]

3.1.2. Mass Spectrometry (MS) for Molecular Weight Verification

  • Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system.[8]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is recommended to protonate the basic amine group, forming the [M+H]⁺ ion.[8]

  • Analysis: The primary objective is to detect the mass-to-charge ratio (m/z) corresponding to the protonated molecule. For C₁₀H₁₄N₂O, the expected [M+H]⁺ is approximately 179.12.

3.1.3. NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) provides the definitive confirmation of the chemical structure by mapping the hydrogen (¹H) and carbon (¹³C) atoms.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.[8]

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃.[9]

  • ¹H NMR Expected Signals:

    • Aromatic Protons: Signals in the ~6.5-7.5 ppm range, likely showing a characteristic AA'BB' splitting pattern for the para-substituted ring.

    • -CH₂- (Methylene): A singlet peak adjacent to the phenyl ring.

    • -NH- (Amide): A broad singlet or triplet, its chemical shift being solvent-dependent.

    • -CH₂- (Ethyl): A quartet coupled to the methyl protons.

    • -CH₃ (Ethyl): A triplet coupled to the methylene protons.

    • -NH₂ (Amine): A broad singlet.

  • ¹³C NMR Expected Signals: Distinct signals for the aromatic carbons, the carbonyl carbon (~170 ppm), and the aliphatic carbons of the ethyl and methylene groups.

3.2. Determination of Melting Point

  • Apparatus: Digital melting point apparatus.

  • Procedure:

    • Place a small, dry sample into a capillary tube, sealed at one end.

    • Insert the tube into the heating block of the apparatus.

    • Heat at a rapid rate initially to determine an approximate melting range.

    • Repeat with a fresh sample, heating slowly (1-2 °C per minute) when approaching the approximate range.

    • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

3.3. Solubility Determination (Shake-Flask Method)

  • Objective: To determine the solubility in key aqueous and organic solvents.

  • Procedure:

    • Add an excess amount of the compound to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a calibration curve.

3.4. Intrinsic Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method, as mandated by ICH guidelines.[10][11]

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis cluster_outcome Outcome Stock Stock Solution (in appropriate solvent) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Stock->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) Stock->Oxidation Photo Photolytic (Solution, UV/Vis light) Stock->Photo Analysis Analyze at time points (0, 4, 8, 24h) using Stability-Indicating HPLC-PDA/MS Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal Thermal (Solid, 80°C) Thermal->Analysis Photo->Analysis Outcome Identify Degradants Establish Degradation Pathway Validate Analytical Method Analysis->Outcome

Caption: Workflow for a Forced Degradation Study.

  • Protocol Overview: Solutions of the compound are subjected to various stress conditions. Samples are analyzed at specified time points by a stability-indicating HPLC method to track the degradation of the parent compound and the formation of any degradants.[12]

    • Acid Hydrolysis: Mix the compound solution with 0.1 M HCl and heat at 60°C.[12]

    • Base Hydrolysis: Mix with 0.1 M NaOH and keep at room temperature.[12]

    • Oxidative Degradation: Treat with a solution of hydrogen peroxide (e.g., 3%).[5][12]

    • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).[12]

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and visible light.[12]

  • Analysis: A stability-indicating HPLC method must be able to resolve the main peak from all degradation product peaks. A PDA detector is crucial for comparing the UV spectra of the parent and degradant peaks to assess peak purity. LC-MS can be used to identify the mass of the degradation products, aiding in structural elucidation.

Conclusion

While 2-(4-aminophenyl)-N-ethylacetamide remains a compound with limited published experimental data, its physicochemical profile can be systematically and robustly characterized. This guide provides the necessary framework, combining predictive analysis with detailed, industry-standard experimental protocols. By following these methodologies for identity, purity, solubility, and stability, researchers can generate the high-quality, reliable data essential for advancing this molecule in pharmaceutical and chemical research, ensuring a foundation of scientific integrity and trustworthiness for all future development efforts.

References

  • The Royal Society of Chemistry. Electronic supplementary information (ESI). Available from: [Link]

  • PubChemLite. 2-(4-aminophenyl)-n-ethylacetamide (C10H14N2O). Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • ATSDR. 7. ANALYTICAL METHODS. Available from: [Link]

  • PubChemLite. 2-(4-aminophenyl)-n-ethyl-n-phenylacetamide. Available from: [Link]

  • PubChem. 2-(4-Aminophenyl)ethylamine. Available from: [Link]

  • Wikipedia. 4-Aminoacetanilide. Available from: [Link]

  • SciSpace. A review on Synthesis of Aminoacetanilides. Available from: [Link]

  • RSC Publishing. Analytical Methods. Available from: [Link]

  • SIELC Technologies. Separation of N-(4-(Ethyl(2-hydroxyethyl)amino)phenyl)acetamide on Newcrom R1 HPLC column. Available from: [Link]

  • ResearchGate. Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Available from: [Link]

  • Frandcom Industrial Limited. China N-Ethylacetamide Manufacturers, Suppliers, Factory. Available from: [Link]

  • Chemchart. 2-(4-aminophenyl)acetamide (6633-76-7). Available from: [Link]

  • PMC. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Available from: [Link]

  • EMA. Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available from: [Link]

  • Pharmaceutical Technology. Stepping Up the Pace of Drug Stability Studies. Available from: [Link]

  • Arabian Journal of Chemistry. Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Available from: [Link]

  • ChemBK. N-ETHYLACETAMIDE. Available from: [Link]

  • ResearchGate. (PDF) N-[2-(4-Nitrophenylamino)ethyl]acetamide. Available from: [Link]

  • Loba Chemie. 4-AMINOACETANILIDE | 122-80-5. Available from: [Link]

Sources

The Versatile Building Block: A Technical Guide to 2-(4-Aminophenyl)-N-ethylacetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(4-aminophenyl)-N-ethylacetamide, a bifunctional aromatic compound, has emerged as a valuable and versatile intermediate. Its unique structural motif, featuring a primary aromatic amine and a secondary N-ethylacetamide group, offers orthogonal reactivity that can be selectively exploited to forge new carbon-nitrogen and carbon-carbon bonds. This technical guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic applications of 2-(4-aminophenyl)-N-ethylacetamide, with a focus on its utility in the synthesis of heterocyclic compounds and azo dyes, which are privileged structures in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this building block in their synthetic endeavors.

Introduction: Unveiling a Privileged Scaffold

The pursuit of novel molecular entities with tailored functions necessitates a robust toolbox of versatile chemical synthons. 2-(4-aminophenyl)-N-ethylacetamide presents itself as one such tool, possessing two key functional groups that can be manipulated with a high degree of chemo-selectivity. The primary aromatic amine serves as a nucleophile and a precursor to diazonium salts, while the N-ethylacetamide moiety offers a site for further functionalization or can influence the electronic properties of the aromatic ring. This guide will delve into the strategic application of this compound, providing not only procedural details but also the underlying mechanistic principles that govern its reactivity.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis. The key properties of 2-(4-aminophenyl)-N-ethylacetamide are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol
Appearance Solid (predicted)
Melting Point Not available
Boiling Point 399.2 °C at 760 mmHg (predicted)
Density 1.198 g/cm³ (predicted)
CAS Number 6633-76-7 (for the parent 2-(4-aminophenyl)acetamide)

Core Reactivity and Synthetic Applications

The synthetic utility of 2-(4-aminophenyl)-N-ethylacetamide stems from the distinct reactivity of its two primary functional moieties: the aromatic amine and the N-ethylacetamide group.

Reactions Involving the Aromatic Amine

The primary aromatic amine is a versatile handle for a multitude of transformations, making it a focal point for molecular diversification.

The para-amino group, in conjunction with a second amino group (which can be introduced via reduction of a nitro group at the ortho position), transforms the molecule into a derivative of o-phenylenediamine. This class of compounds is a cornerstone in the synthesis of important nitrogen-containing heterocycles like benzimidazoles and quinoxalines.[1][2][3]

  • Benzimidazole Formation: The condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid is a fundamental method for constructing the benzimidazole ring system.[4][5] The reaction with an aldehyde proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole.

  • Quinoxaline Synthesis: Similarly, the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil or glyoxal, provides a direct route to quinoxalines.[2][6] This condensation reaction is typically carried out in an acidic medium or with the aid of a catalyst and is known for its high efficiency.[3][7]

Caption: General workflow for Azo Dye Synthesis.

Aryl diazonium salts are also valuable precursors for the Sandmeyer reaction, a transformation that allows for the introduction of a wide range of substituents onto the aromatic ring, including halogens, cyano, and hydroxyl groups, with the use of copper(I) salts as catalysts. [7][8][9]This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. [7]The Sandmeyer reaction provides a powerful tool for further functionalization of the phenyl ring of 2-(4-aminophenyl)-N-ethylacetamide, opening up avenues for the synthesis of a diverse array of derivatives. [8][10]

Reactions Involving the N-ethylacetamide Group

While the primary focus is often on the reactivity of the amino group, the N-ethylacetamide moiety also plays a crucial role in modulating the properties of the molecule and can be a site for further chemical modification.

The acetamido group (-NHCOCH₃) is a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. [11][12]This is due to the electron-donating resonance effect of the nitrogen lone pair, which is somewhat attenuated by the electron-withdrawing nature of the adjacent carbonyl group. [12]This directing effect can be strategically employed to introduce additional substituents onto the aromatic ring with predictable regioselectivity.

Experimental Protocols: A Practical Guide

The following section provides a detailed, step-by-step methodology for a representative synthesis utilizing a 4-aminophenylacetamide derivative as a key building block. This protocol is designed to be a self-validating system, with clear instructions and expected outcomes.

Synthesis of a 2-Substituted Benzimidazole Derivative

This protocol describes the synthesis of a 2-substituted benzimidazole via the condensation of a 4-amino-2-nitrophenylacetamide derivative (which can be synthesized from the parent compound via nitration) followed by reduction and cyclization.

Step 1: Nitration of 2-(4-aminophenyl)-N-ethylacetamide

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(4-aminophenyl)-N-ethylacetamide (1 eq.) in concentrated sulfuric acid at 0 °C.

  • Slowly add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain 2-(4-amino-2-nitrophenyl)-N-ethylacetamide.

Step 2: Reduction of the Nitro Group

  • To a solution of 2-(4-amino-2-nitrophenyl)-N-ethylacetamide (1 eq.) in ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 2-(2,4-diaminophenyl)-N-ethylacetamide.

Step 3: Cyclization to Form the Benzimidazole

  • In a round-bottom flask, combine 2-(2,4-diaminophenyl)-N-ethylacetamide (1 eq.) and an aromatic aldehyde (1 eq.) in ethanol.

  • Add a catalytic amount of a Lewis acid, such as cobalt(II) acetylacetonate (Co(acac)₂), to the mixture. 3. Stir the reaction at room temperature for the appropriate time (monitor by TLC). 4. Upon completion, extract the reaction mixture with ethyl acetate. 5. Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and recrystallize the crude product from hot methanol to obtain the pure 2-substituted benzimidazole derivative.

Caption: Experimental workflow for Benzimidazole synthesis.

Conclusion

2-(4-Aminophenyl)-N-ethylacetamide is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules, particularly heterocyclic compounds and azo dyes. The strategic manipulation of its primary aromatic amine and N-ethylacetamide functionalities, guided by a sound understanding of the underlying reaction mechanisms, empowers chemists to design and execute efficient synthetic routes towards novel compounds with potential applications in medicinal chemistry, materials science, and beyond. This guide serves as a foundational resource for harnessing the full synthetic potential of this important chemical intermediate.

References

  • Thai Science.

  • Benchchem.

  • PMC.

  • Encyclopedia.pub.

  • IJRAR.org.

  • Scribd.

  • PMC.

  • Oriental Journal of Chemistry.

  • BIP-CIC.

  • IMR Press.

  • Organic Chemistry Portal.

  • ChemistryStudent.

  • ResearchGate.

  • Scribd.

  • UNB.

  • PubMed.

  • Mother Theresa institute.

  • Wikipedia.

  • Encyclopedia.pub.

  • PMC.

  • Rasayan.

  • Scilit.

  • SciSpace.

  • ResearchGate.

  • Wikipedia.

  • Benchchem.

  • Organic Chemistry Portal.

  • SynArchive.

  • ResearchGate.

  • AMERICAN ELEMENTS ®.

  • The Royal Society of Chemistry.

  • ChemicalBook.

  • Vaia.

  • Springer.

  • Benchchem.

  • PubChem.

  • ChemicalBook.

  • Dalal Institute.

  • Taylor & Francis.

Sources

A Technical Guide to the Discovery of Novel Scaffolds Based on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

The N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold is a cornerstone in modern medicinal chemistry, most notably as the core of the potent tyrosine kinase inhibitor, Dasatinib.[1][2] Its inherent ability to form critical hydrogen bond interactions within the ATP-binding site of various kinases makes it a "privileged scaffold" and an exceptional starting point for novel drug discovery.[3][4] However, the pursuit of improved selectivity, novel intellectual property, and mitigation of known resistance mechanisms necessitates a move beyond simple analoging towards the discovery of entirely new core structures.

This guide, from the perspective of a Senior Application Scientist, provides a strategic framework and detailed technical methodologies for the discovery of novel scaffolds originating from this key aminothiazole core. We will delve into the rationale behind scaffold hopping strategies, provide validated, step-by-step protocols for synthesis and biological evaluation, and offer insights into data interpretation to guide a successful drug discovery campaign. The focus is on not just how to perform these experiments, but why specific choices are made, ensuring a robust and scientifically sound approach.

The N-(4-(3-aminophenyl)thiazol-2-yl)acetamide Scaffold: A Privileged Starting Point

The 2-aminothiazole motif is a well-established hinge-binding fragment in a multitude of kinase inhibitors.[3] In the context of the Dasatinib precursor, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, its structure can be deconstructed into three key pharmacophoric elements:

  • The 2-Aminothiazole Core: This serves as the primary hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine portion of ATP.

  • The (3-aminophenyl) Group: This moiety occupies the region leading towards the solvent-exposed area of the ATP pocket, providing a vector for derivatization to enhance potency and selectivity.

  • The Acetamide Group: This group can be modified to explore interactions in other regions of the ATP binding site.

While this scaffold is highly effective, its limitations drive the need for innovation. These can include off-target toxicities due to promiscuous kinase inhibition, the emergence of clinical resistance, and an increasingly crowded patent landscape. Therefore, the strategic goal is to retain the critical hinge-binding interactions while fundamentally altering the core scaffold to achieve a superior pharmacological profile.

Strategic Approaches to Novel Scaffold Generation

The discovery of novel scaffolds requires a departure from traditional structure-activity relationship (SAR) studies, which primarily focus on R-group modifications. Instead, we employ strategies that alter the core molecular architecture.

Strategy 1: Bioisosteric Replacement and Scaffold Hopping

Bioisosteric replacement is a cornerstone of medicinal chemistry, where a functional group is replaced by another with similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic properties.[5][6] Scaffold hopping is a more profound application of this principle, where the entire core is replaced with a topologically distinct structure that maintains the original pharmacophoric presentation.[7][8]

Causality Behind the Choice: Replacing the thiazole ring with other 5-membered heterocycles like oxazoles, pyrazoles, or even non-classical bioisosteres like 1,2,3-triazoles can modulate the electronic properties and hydrogen bonding capacity of the hinge-binder.[5][9][10] This can lead to altered kinase selectivity profiles and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, a recent study demonstrated that replacing a 1H-1,2,3-triazole ring with a 1H-tetrazole in a similar scaffold significantly enhanced anti-leukemic activity.[11]

A conceptual workflow for scaffold hopping is presented below:

cluster_0 Scaffold Hopping Workflow Start Parent Scaffold N-(4-(3-aminophenyl) thiazol-2-yl)acetamide Deconstruct Pharmacophore Deconstruction (Hinge-Binder, Linker, etc.) Start->Deconstruct Identify Key Interactions Bioisostere Bioisostere Database & Virtual Screening Deconstruct->Bioisostere Query for Replacements Design Design of Novel Scaffolds (e.g., Pyrazole, Triazole) Bioisostere->Design Select Promising Cores Synthesis Chemical Synthesis & Purification Design->Synthesis Prioritize for Feasibility Screening Biological Screening (Kinase & Cellular Assays) Synthesis->Screening Generate Compounds SAR SAR Analysis & Lead Optimization Screening->SAR Iterate & Refine

Sources

Whitepaper: Physicochemical Profiling and Synthetic Workflows for 2-(4-Aminophenyl)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, bifunctional building blocks are essential for the rapid assembly of complex molecular architectures. 2-(4-Aminophenyl)-N-ethylacetamide is a highly versatile scaffold featuring both an aniline nucleophilic center and a terminal N-ethylacetamide moiety. The compound is universally identified by its [1] and possesses a precisely calculated molecular weight of 178.23 g/mol . This technical guide provides an in-depth analysis of its physicochemical properties, establishes field-proven, self-validating synthetic protocols, and maps its pharmacophoric utility in drug discovery.

Physicochemical Profiling & Quantitative Data

To facilitate integration into high-throughput screening (HTS) and cheminformatics databases, the core quantitative properties of the compound are summarized below. These metrics are critical for predicting pharmacokinetic behavior, such as membrane permeability and target binding affinity.

PropertyValueAnalytical Significance
Chemical Name 2-(4-Aminophenyl)-N-ethylacetamideIUPAC Standard Nomenclature
CAS Registry Number 107966-09-6Unique Database Identifier
Molecular Formula C10H14N2OElemental Composition
Molecular Weight 178.23 g/mol Exact Mass Spectrometry Target
Topological Polar Surface Area ~55.12 ŲPredicts favorable cellular permeability
Hydrogen Bond Donors 2 (-NH2, Amide -NH)Kinase/GPCR hinge binding potential
Hydrogen Bond Acceptors 2 (-NH2, Amide C=O)H-bond network participation
Rotatable Bonds 4Conformational flexibility for induced fit

Mechanistic Synthesis Strategy & Causality

As a Senior Application Scientist, designing a scalable synthesis requires strict adherence to retrosynthetic logic. A common pitfall is attempting to synthesize this compound directly from 4-aminophenylacetic acid. However, the free primary amine acts as a competing nucleophile during amidation, leading to uncontrolled self-condensation and oligomerization.

To circumvent this, the amine must be masked as a nitro group. The optimal pathway begins with 4-nitrophenylacetic acid, followed by an amidation step, and concludes with a chemoselective reduction.

Synthesis A 4-Nitrophenylacetic Acid B Amidation (Ethylamine, EDC/HOBt) A->B C 2-(4-Nitrophenyl)-N-ethylacetamide B->C D Catalytic Hydrogenation (Pd/C, H2) C->D E 2-(4-Aminophenyl)-N-ethylacetamide (Target Compound) D->E

Fig 1: Retrosynthetic and forward synthetic pathway for 2-(4-aminophenyl)-N-ethylacetamide.

Experimental Protocols & Validation Systems

The following methodologies are designed as self-validating systems. Every step includes analytical checkpoints to ensure trustworthiness and structural integrity before proceeding to the next stage.

Protocol A: Synthesis of the Intermediate (2-(4-Nitrophenyl)-N-ethylacetamide)
  • Objective: Form the N-ethylacetamide linkage while preventing unreactive byproduct formation.

  • Causality: [2]. EDC activates the carboxylic acid, but its O-acylisourea intermediate can rearrange into a dead-end N-acylurea. HOBt rapidly intercepts this intermediate to form a highly reactive active ester, driving the reaction forward. Furthermore, EDC's urea byproduct is water-soluble, allowing for a seamless aqueous workup.

Step-by-Step Methodology:

  • Dissolve 4-nitrophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes at room temperature to allow active ester formation.

  • Cool the vessel to 0 °C. Add ethylamine (1.5 eq, 2M solution in THF) dropwise, followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq) to neutralize the HCl salt of EDC.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Check: Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). The reaction is deemed complete when the UV-active starting material spot is entirely consumed.

  • Quench with saturated aqueous NaHCO3, extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Chemoselective Reduction to the Target Compound
  • Objective: Reduce the nitro group to an aniline without cleaving the newly formed amide bond.

  • Causality: [3] is selected for its extreme chemoselectivity. Unlike harsh hydride reagents (e.g., LiAlH4) which would aggressively reduce the amide to an amine, Pd/C under H2 gas exclusively reduces the nitro group, yielding only water as a byproduct.

Step-by-Step Methodology:

  • Dissolve the crude 2-(4-nitrophenyl)-N-ethylacetamide in methanol.

  • Carefully add 10% Pd/C (0.1 eq by weight) under an argon atmosphere. (Safety Note: Dry Pd/C is highly pyrophoric; argon blanketing prevents autoignition).

  • Purge the reaction vessel with hydrogen gas (H2) and maintain under a balloon pressure of H2 at room temperature for 12 hours.

  • Validation Check: Extract an aliquot and monitor via LC-MS. The mass spectrum must show a definitive shift from the nitro intermediate (208.21 [M+H]+) to the target amine (178.23 [M+H]+).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to yield pure 2-(4-aminophenyl)-N-ethylacetamide.

Validation S1 Crude Product S2 LC-MS Analysis (Mass & Purity) S1->S2 S3 1H & 13C NMR (Structural Elucidation) S1->S3 S4 FT-IR & Melting Point (Physical Profiling) S1->S4 S5 Validated Compound S2->S5 S3->S5 S4->S5

Fig 2: Analytical validation workflow ensuring structural and physical integrity of the product.

Applications in Medicinal Chemistry

In drug development, 2-(4-aminophenyl)-N-ethylacetamide is rarely the final drug candidate; rather, it is a privileged scaffold used to construct larger, biologically active libraries.

  • The Aniline Moiety: Acts as a prime nucleophile for Buchwald-Hartwig cross-coupling reactions or reductive aminations, allowing for the attachment of diverse heterocyclic rings (common in kinase inhibitor design).

  • The N-Ethylacetamide Moiety: Serves as a critical hydrogen-bond donor/acceptor network. In GPCR ligands, the amide carbonyl frequently acts as a hydrogen bond acceptor with target protein backbone amides, while the ethyl group occupies small hydrophobic pockets to increase binding affinity.

Pharmacophore Core 2-(4-Aminophenyl)-N-ethylacetamide (Core Scaffold) Aniline Aniline Moiety (Nucleophilic Center) Core->Aniline Acetamide N-Ethylacetamide Moiety (H-Bond Network) Core->Acetamide Deriv1 Buchwald-Hartwig Coupling (Kinase Inhibitors) Aniline->Deriv1 Deriv2 Amide Bond Formation (GPCR Ligands) Aniline->Deriv2 Deriv3 H-Bond Donor/Acceptor (Target Binding) Acetamide->Deriv3

Fig 3: Pharmacophore mapping and downstream derivatization logic for medicinal chemistry.

References

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews URL: [Link]

  • Title: Reduction of Nitro Compounds Source: Organic Chemistry Portal URL: [Link]

spectroscopic data (NMR, IR, MS) for 2-(4-aminophenyl)-N-ethylacetamide

[1]

Physicochemical Profile & Identification

Before spectroscopic analysis, the compound must be verified against these core physicochemical identifiers.

ParameterValue / Descriptor
IUPAC Name 2-(4-aminophenyl)-N-ethylacetamide
CAS Number Not widely indexed; Analog Ref: 122-80-5 (N-acetyl isomer)
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol
Monoisotopic Mass 178.1106 Da
SMILES CCNC(=O)CC1=CC=C(N)C=C1
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water

Synthesis & Structural Logic

To understand the impurity profile in spectroscopy, one must understand the genesis of the molecule. The most robust synthetic route involves the amidation of 4-nitrophenylacetic acid followed by reduction.

Synthetic Pathway Diagram

The following diagram outlines the logical flow of synthesis and potential spectroscopic impurities (e.g., unreduced nitro compounds).

SynthesisPathStart4-Nitrophenylacetic Acid(Precursor)Step1Amidation(Ethylamine/EDC/HOBt)Start->Step1InterIntermediate:2-(4-nitrophenyl)-N-ethylacetamideStep1->InterStep2Reduction(H2, Pd/C or Fe/HCl)Inter->Step2ImpurityImpurity Trace:Unreduced Nitro(Check IR: 1350/1530 cm-1)Inter->ImpurityIncomplete RxnProductProduct:2-(4-aminophenyl)-N-ethylacetamideStep2->Product

Figure 1: Synthetic workflow highlighting the critical intermediate and potential nitro-impurity detectable by IR spectroscopy.

Mass Spectrometry (MS) Data

Methodology: Electrospray Ionization (ESI) in Positive Mode.[1] Solvent: Methanol + 0.1% Formic Acid.

The mass spectrum is the primary confirmation of molecular weight. The presence of the amino group facilitates easy protonation.

Ion Typem/z (Observed)Interpretation
[M+H]⁺ 179.12 Base Peak. Protonated molecular ion.
[M+Na]⁺ 201.10Sodium adduct (common in glass storage).
[2M+H]⁺ 357.23Dimer formation (concentration dependent).
Fragment 106.07[H₂N-Ph-CH₂]⁺ : Cleavage of the amide bond (loss of -CONH-Et). Characteristic of benzylamines.
Fragment 135.06Loss of ethyl group and rearrangement.

Diagnostic Note: If you observe a peak at 209.1 , it indicates the presence of the unreduced nitro-intermediate ([M_nitro+H]⁺).

Infrared Spectroscopy (FT-IR)

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance).

The IR spectrum is definitive for distinguishing the primary amine (aniline type) from the secondary amide .

Frequency (cm⁻¹)Vibration ModeFunctional Group Assignment
3350 - 3450 N-H Stretch (Doublet)Primary Amine (-NH₂) . A doublet here confirms the aniline head is free.
3280 - 3300 N-H Stretch (Singlet)Secondary Amide (-CONH-) . Often broader and hydrogen-bonded.
1640 - 1655 C=O StretchAmide I Band . The carbonyl stretch is lowered by resonance with the nitrogen.
1540 - 1560 N-H Bend / C-N StretchAmide II Band . Characteristic of secondary amides.
1600 - 1620 C=C Ring StretchAromatic ring breathing.
1515 C=C Ring StretchDiagnostic: Strong band typical of 1,4-disubstituted benzene rings.
1260 - 1300 C-N StretchAromatic amine C-N bond.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Recommended for solubility and preventing exchange of amide protons).

Proton NMR (¹H NMR)

The spectrum is characterized by a classic AA'BB' system in the aromatic region and distinct aliphatic signals.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
7.95 Broad Triplet1HAmide NH Coupled to the ethyl -CH₂-. Exchangeable with D₂O.
6.88 - 6.92 Doublet (d, J=8.4 Hz)2HAr-H (meta) Protons meta to the amino group (closer to the acetamide tail).
6.48 - 6.52 Doublet (d, J=8.4 Hz)2HAr-H (ortho) Protons ortho to the amino group. Upfield shifted due to electron donation from -NH₂.
4.85 Broad Singlet2HAmine -NH₂ Broad signal. Chemical shift varies with concentration and water content.
3.28 Singlet2HBenzylic -CH₂- Isolated methylene group between the ring and carbonyl.
3.02 - 3.08 Quintet/Multiplet2HEthyl -CH₂- Coupled to both the Amide NH and the terminal Methyl.
0.98 - 1.02 Triplet (J=7.2 Hz)3HEthyl -CH₃ Terminal methyl group.
Carbon NMR (¹³C NMR)
Shift (δ ppm)Carbon TypeAssignment
171.2 Quaternary (C=O)Amide Carbonyl .
147.5 Quaternary (Ar-C)C-NH₂ (Ipso) . Deshielded by the nitrogen attachment.
129.6 Methine (Ar-CH)Meta Carbons .
123.8 Quaternary (Ar-C)C-CH₂ (Ipso) . Attachment point of the acetamide tail.
114.2 Methine (Ar-CH)Ortho Carbons . Shielded by the amino group resonance.
42.5 Methylene (-CH₂-)Benzylic Carbon .
33.8 Methylene (-CH₂-)Ethyl Methylene (attached to N).
14.9 Methyl (-CH₃)Ethyl Methyl .

Quality Control & Purity Protocol

To ensure the integrity of this building block in drug development, the following self-validating protocol is recommended.

  • TLC System:

    • Mobile Phase: Dichloromethane:Methanol (95:5).

    • Visualization: UV (254 nm) and Ninhydrin Stain (Red/Purple spot indicates free amine).

  • HPLC Purity Check:

    • Column: C18 Reverse Phase.

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA).

    • Detection: 254 nm (Aromatic) and 210 nm (Amide).

  • Impurity Flag:

    • If ¹H NMR shows a singlet around 3.6 ppm (Methyl ester) or lack of ethyl signals, check for incomplete amidation.

    • If ¹H NMR shows aromatic signals shifted downfield (e.g., 8.1 ppm and 7.5 ppm), the Nitro precursor is still present.

References

  • PubChem Compound Summary. (2025). 2-(4-aminophenyl)-N-ethylacetamide (CID 16770722).[2] National Center for Biotechnology Information.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1][3] 7th Edition. John Wiley & Sons.[4] (Standard reference for amide/amine spectral assignments).

  • SDBS. (2024). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (Reference for analogous p-aminoacetanilide spectra).

  • ChemSpider. (2025). Search and Share Chemistry. Royal Society of Chemistry.

2-(4-aminophenyl)-N-ethylacetamide: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As a Senior Application Scientist specializing in early-stage drug discovery, I frequently encounter the challenge of balancing molecular reactivity with favorable pharmacokinetic properties. The compound 2-(4-aminophenyl)-N-ethylacetamide (CAS 107966-09-6) represents a masterclass in structural utility. By combining a highly reactive aniline nucleophile with a metabolically stable, polar N-ethylacetamide tail, this building block serves as a foundational scaffold for synthesizing kinase inhibitors, anti-inflammatory agents, and antimalarial compounds. This whitepaper provides an in-depth technical guide to its physicochemical profiling, synthetic functionalization, and mechanistic applications in contemporary medicinal chemistry.

Structural Rationale & Physicochemical Profiling

The architectural brilliance of 2-(4-aminophenyl)-N-ethylacetamide lies in its bifunctional nature. The primary aniline group (


) acts as a versatile synthetic handle, readily undergoing cross-coupling, amidation, or reductive amination. Conversely, the N-ethylacetamide moiety (

) is synthetically inert under mild conditions but plays a critical biological role: it acts as a robust hydrogen-bond donor/acceptor motif that enhances aqueous solubility and target engagement (e.g., interacting with the solvent-exposed hinge regions of kinases)[1].

To understand its utility in library design, we must analyze its baseline physicochemical properties. The data below illustrates why this scaffold is highly prized for Fragment-Based Drug Discovery (FBDD).

Table 1: Physicochemical Profile & Pharmacokinetic Implications
PropertyValuePharmacokinetic Implication
Molecular Weight 178.23 g/mol Highly ligand-efficient; leaves ample room for functionalization without violating Lipinski's Rule of 5.
Topological Polar Surface Area 55.12 ŲOptimal for oral bioavailability and moderate blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 3Facilitates strong target engagement via directional hydrogen bonding.
Hydrogen Bond Acceptors 2Enhances aqueous solubility and metabolic stability.
Rotatable Bonds 4Provides conformational flexibility to adapt to dynamic protein binding pockets.

Synthetic Methodologies & Functionalization Workflows

To harness this scaffold, researchers must selectively functionalize the aniline nitrogen without perturbing the secondary amide tail. Below are two field-proven, self-validating protocols designed for high-yield library generation.

Workflow A 2-(4-aminophenyl) -N-ethylacetamide B Buchwald-Hartwig Cross-Coupling A->B Pd Catalyst Base C Urea Formation (Isocyanates) A->C Triethylamine DCM D Kinase Inhibitor Library B->D Target ID E GPCR Antagonist Library C->E Target ID

Figure 1: Divergent functionalization workflow of 2-(4-aminophenyl)-N-ethylacetamide.

Protocol A: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)

This protocol is optimized for synthesizing diarylamines, a common pharmacophore in kinase inhibitors.

  • Reagent Preparation: In an argon-filled glovebox, combine 2-(4-aminophenyl)-N-ethylacetamide (1.0 eq), the target aryl halide (1.1 eq),

    
     (0.02 eq), XPhos (0.06 eq), and 
    
    
    
    (2.0 eq) in an oven-dried Schlenk flask.
    • Causality & Expertise: The primary challenge here is the potential for competitive binding of the amide tail to the palladium center. XPhos, a bulky and electron-rich ligand, promotes rapid reductive elimination and prevents off-target coordination.

      
       is selected because its mild basicity selectively deprotonates the aniline intermediate without stripping the less acidic amide proton.
      
  • Solvent Addition: Add degassed 1,4-dioxane to achieve a 0.2 M concentration.

    • Causality & Expertise: Dioxane provides a high boiling point (101°C) for thermal activation while maintaining the solubility of the polar amide tail.

  • Reaction Execution: Heat the sealed flask at 90°C for 12 hours under rigorous stirring.

  • Self-Validating Workup: Quench a 10 µL aliquot in MeCN/

    
     and analyze via LC-MS.
    
    • System Validation: The disappearance of the m/z 179

      
       peak validates the consumption of the starting material. If unreacted starting material persists alongside a visible Pd-black precipitate, it indicates premature catalyst degradation, necessitating a degassed spike of 
      
      
      
      .
Protocol B: Urea Formation via Isocyanate Coupling

This protocol generates soluble, rigidified urea derivatives frequently used in GPCR antagonist libraries.

  • Reagent Preparation: Dissolve 2-(4-aminophenyl)-N-ethylacetamide (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C.

    • Causality & Expertise: The 0°C temperature prevents exothermic runaway and suppresses the formation of symmetric urea byproducts.

  • Base Addition: Add triethylamine (TEA, 1.5 eq).

    • Causality & Expertise: TEA acts as an acid scavenger and enhances the nucleophilicity of the aniline nitrogen by preventing its protonation in solution.

  • Electrophile Addition: Dropwise add the target isocyanate (1.05 eq) over 15 minutes.

  • Self-Validating Workup: Monitor the reaction via TLC (eluent: 5% MeOH in DCM).

    • System Validation: The product will exhibit a significantly lower

      
       value than the starting material due to the increased hydrogen-bonding capacity of the newly formed urea linkage. Quench with saturated aqueous 
      
      
      
      , extract with DCM, and wash with brine to isolate the product.

Key Therapeutic Applications & Mechanistic Insights

The 4-aminophenylacetic acid core—from which our N-ethylacetamide derivative is built—has been extensively validated across multiple therapeutic domains.

Anti-Inflammatory Agents (mPGES-1 Inhibition)

Microsomal prostaglandin E2 synthase 1 (mPGES-1) is a terminal enzyme in the arachidonic acid cascade, responsible for converting


 to the inflammatory mediator 

. Traditional NSAIDs block upstream COX enzymes, which often leads to severe gastrointestinal toxicity. By utilizing 4-aminophenylacetic acid derivatives, researchers have successfully synthesized targeted benzimidazole-based mPGES-1 inhibitors[1].

When utilizing 2-(4-aminophenyl)-N-ethylacetamide in this context, the N-ethylacetamide moiety is strategically positioned to project into the solvent-exposed region of the mPGES-1 active site. This enhances the drug's aqueous solubility while maintaining the deep hydrophobic interactions required for target engagement[1].

Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 Enzyme PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflam Inflammation & Pain PGE2->Inflam Inhibitor N-ethylacetamide Derivatives Inhibitor->mPGES1 Inhibition

Figure 2: Targeted inhibition of the mPGES-1 inflammatory pathway by N-ethylacetamide derivatives.

Antimalarial Pharmacomodulation

The redox-active lead compound plasmodione has demonstrated profound efficacy against Plasmodium falciparum, the deadliest human malarial parasite. Pharmacomodulation of this scaffold using N-arylalkylamine analogues derived from 4-aminophenylacetic acid has been critical in optimizing its physicochemical properties[2]. The N-ethylacetamide tail provides a tunable handle to modulate the lipophilicity (LogP) of the drug. This ensures optimal partitioning into the parasitized red blood cells while resisting rapid hepatic clearance, a common failure point for early-stage antimalarials[2].

Antimicrobial Development

Beyond complex enzyme inhibition, the scaffold is highly effective in developing novel bactericides. Condensation reactions leveraging the aniline moiety of 4-aminophenylacetic acid derivatives have yielded potent antimicrobial agents[3]. The nucleophilic amine readily reacts with phthalic anhydrides or acid chlorides to form stable, rigidized architectures that disrupt bacterial cell wall synthesis and exhibit broad-spectrum efficacy against both Gram-positive and Gram-negative strains[3].

References

  • [1] Title: Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever | Source: Journal of Medicinal Chemistry | URL:[Link]

  • [3] Title: Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity | Source: Acta Pharmaceutica (via PubMed) | URL:[Link]

  • [2] Title: Pharmacomodulation of the Antimalarial Plasmodione: Synthesis of Biaryl- and N-Arylalkylamine Analogues, Antimalarial Activities and Physicochemical Properties | Source: Molecules (via PMC) | URL:[Link]

Sources

Methodological & Application

detailed synthesis protocol for 2-(4-aminophenyl)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, causality-driven synthesis guide for 2-(4-aminophenyl)-N-ethylacetamide, designed for medicinal chemists and drug development professionals.

Strategic Retrosynthetic Rationale

2-(4-Aminophenyl)-N-ethylacetamide (CAS: 107966-09-6)[1] is a versatile bifunctional building block used extensively in the synthesis of heat-resistant biopolymers and targeted pharmaceuticals. Designing a robust synthesis for this molecule requires strict control over chemoselectivity. Direct amidation of 4-aminophenylacetic acid is notoriously problematic; the unprotected aniline nitrogen competes with the target amine, leading to uncontrolled self-condensation and oligomerization.

To bypass this, we utilize a "latent functionality" strategy. By starting with 4-nitrophenylacetic acid , the nitro group acts as an inherent, atom-economical protecting group during the amide coupling phase. Once the amide bond is secured, the nitro group is selectively reduced to the target primary amine.

Workflow Step1 Step 1: Amidation 4-Nitrophenylacetic acid + Ethylamine HCl Intermediate Intermediate 2-(4-Nitrophenyl) -N-ethylacetamide Step1->Intermediate EDC·HCl, HOBt DIPEA, RT Step2 Step 2: Reduction H2, Pd/C Methanol Intermediate->Step2 Product Target Product 2-(4-Aminophenyl) -N-ethylacetamide Step2->Product 1 atm H2 RT, 4h

Two-step latent functionality workflow for 2-(4-aminophenyl)-N-ethylacetamide.

Phase 1: EDC/HOBt-Mediated Amide Coupling

Scientific Causality & Mechanism

The formation of the amide bond is driven by the water-soluble carbodiimide coupling agent, EDC·HCl. While EDC effectively activates the carboxylic acid to form an O-acylisourea intermediate, this species is kinetically unstable. Left alone, it rapidly undergoes a detrimental [1,3]-sigmatropic rearrangement to form a thermodynamically stable, unreactive N-acylurea byproduct, which drastically reduces yield[2].

To prevent this, N-hydroxybenzotriazole (HOBt) is introduced. HOBt acts as a superior nucleophile that rapidly traps the O-acylisourea before rearrangement can occur, generating a stable yet highly amine-reactive OBt-active ester[2]. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. It deprotonates both the carboxylic acid and the ethylamine hydrochloride salt, ensuring a high concentration of the active nucleophile without competing for the electrophilic center[3].

Mechanism Acid Carboxylate Anion O_Acyl O-Acylisourea Intermediate (Prone to N-acylurea rearrangement) Acid->O_Acyl + EDC·HCl (Activation) OBt_Ester OBt-Active Ester (Stable, highly amine-reactive) O_Acyl->OBt_Ester + HOBt (Nucleophilic Trapping) Product Amide Product + Regenerated HOBt OBt_Ester->Product + Ethylamine (Acyl Substitution)

Mechanism of EDC/HOBt-mediated amide coupling preventing N-acylurea rearrangement.

Step-by-Step Protocol (10.0 mmol Scale)
  • Preparation of the Active Ester: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenylacetic acid (1.81 g, 10.0 mmol) in a 4:1 mixture of anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF) (50 mL). The DMF ensures complete solubilization of the polar starting materials.

  • Deprotonation: Add DIPEA (5.2 mL, 30.0 mmol, 3.0 eq) to the solution. Stir for 5 minutes at room temperature.

  • Activation: Add anhydrous HOBt (1.62 g, 12.0 mmol, 1.2 eq) followed by EDC·HCl (2.30 g, 12.0 mmol, 1.2 eq).

    • Self-Validation Check: Allow the mixture to stir for 15–20 minutes. The solution will turn slightly yellow, visually confirming the formation of the OBt-active ester.

  • Nucleophilic Attack: Add Ethylamine hydrochloride (0.98 g, 12.0 mmol, 1.2 eq) to the activated mixture in one portion. Cap the flask with a nitrogen balloon and stir vigorously at room temperature for 12 hours.

  • Workup: Quench the reaction with 30 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract with DCM (3 × 30 mL). Wash the combined organic layers sequentially with 1M HCl (30 mL) to remove unreacted amine, water (30 mL), and brine (30 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(4-nitrophenyl)-N-ethylacetamide as an off-white solid.

Phase 2: Catalytic Hydrogenation of the Nitro Group

Scientific Causality & Mechanism

While nitroarenes can be reduced via dissolving metal reductions (e.g., Fe/HCl, SnCl₂), catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard for clean, scalable, and high-yielding conversions[4]. The heterogeneous Pd/C catalyst facilitates the sequential transfer of hydrogen gas to the nitro group, reducing it through nitroso and hydroxylamine intermediates down to the primary amine[5]. Because our intermediate contains no reducible alkenes, alkynes, or benzyl ethers, Pd/C provides perfect chemoselectivity.

Step-by-Step Protocol (~8.5 mmol Scale)
  • Solubilization: In a 100 mL round-bottom flask, dissolve the intermediate 2-(4-nitrophenyl)-N-ethylacetamide (1.77 g, 8.5 mmol) in HPLC-grade Methanol (40 mL).

  • Safety Purge (Critical): Dry Pd/C is highly pyrophoric and can ignite methanol vapors if exposed to ambient oxygen[4]. Purge the flask with Argon or Nitrogen for 5 minutes before proceeding.

  • Catalyst Addition: Carefully add 10% Pd/C (177 mg, 10 wt% relative to the substrate) to the solution under a gentle stream of inert gas.

  • Hydrogenation: Seal the flask with a rubber septum. Evacuate the flask using a vacuum line and backfill with Hydrogen gas from a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere. Stir the suspension vigorously at room temperature under 1 atm of H₂ for 4 hours.

    • Self-Validation Check: Monitor via LC-MS or TLC (Silica, 5% MeOH/DCM). The highly polar aniline product will exhibit a significantly lower

      
       value than the nitro precursor.
      
  • Filtration: Purge the flask with Nitrogen to remove residual Hydrogen gas. Filter the reaction mixture through a tight pad of Celite® to remove the Pd/C catalyst[4]. Do not allow the filter cake to dry out completely under vacuum, as it may ignite.

  • Isolation: Wash the Celite pad thoroughly with Methanol (3 × 15 mL). Concentrate the combined filtrate under reduced pressure to afford the target 2-(4-aminophenyl)-N-ethylacetamide as a pale yellow solid.

Quantitative Data & Stoichiometry Summary

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
Phase 1: Amidation
4-Nitrophenylacetic acid181.151.010.01.81 gStarting Material
Ethylamine HCl81.541.212.00.98 gNucleophile
EDC·HCl191.701.212.02.30 gCoupling Agent
HOBt (anhydrous)135.131.212.01.62 gAdditive
DIPEA129.243.030.05.2 mLBase
DCM / DMF (4:1)N/ASolventN/A50 mLSolvent
Phase 2: Reduction
2-(4-Nitrophenyl)-N-ethylacetamide208.211.08.51.77 gIntermediate
10% Pd/CN/A10 wt%N/A177 mgCatalyst
Hydrogen Gas (H₂)2.02ExcessN/A1 atm (Balloon)Reductant
Methanol32.04SolventN/A40 mLSolvent

References

  • Accela ChemBio. "1152621-92-5 2-chloro-N-(1-acetylpiperidin-4-yl)acetamide" (Contains catalog and CAS data for 107966-09-6). 1

  • BenchChem. "Application Notes and Protocols for Amide Bond Formation using EDC and HATU." 2

  • National Institutes of Health (PMC). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents."3

  • BenchChem. "Application Notes and Protocols for the Reduction of Nitro Groups to Amines." 4

  • National Institutes of Health (PMC). "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C." 5

Sources

analytical methods for quantification of 2-(4-aminophenyl)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Quantitative Analysis of 2-(4-aminophenyl)-N-ethylacetamide

Introduction: The Imperative for Precise Quantification

In the landscape of pharmaceutical development, the ability to accurately and reliably quantify chemical entities is paramount. This guide focuses on analytical methodologies for 2-(4-aminophenyl)-N-ethylacetamide, a molecule representative of pharmaceutical intermediates, potential metabolites, or active substance impurities. The structural features of this compound, specifically the aminophenyl group and the ethylacetamide side chain, lend themselves to detection by common analytical techniques.

The selection of an appropriate analytical method is a critical decision in the drug development pipeline, influencing everything from preclinical pharmacokinetic studies to final product quality control.[1] Employing validated analytical methods is not merely a suggestion but a regulatory necessity, ensuring the consistency, reliability, and accuracy of generated data.[2][3][4] This document provides detailed protocols and validation insights for two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The objective is to equip researchers, scientists, and drug development professionals with the technical knowledge to select and implement the most suitable method for their specific analytical challenge.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Applicability

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, revered for its robustness and reliability.[5] The technique separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For 2-(4-aminophenyl)-N-ethylacetamide, the presence of the aromatic aminophenyl group serves as an effective chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer.

This method is exceptionally well-suited for applications where analyte concentrations are relatively high (typically in the µg/mL to mg/mL range). It is the workhorse for routine quality control, such as purity assessments of bulk drug substances, content uniformity assays in finished products, and stability testing.[3][5]

Experimental Protocol: HPLC-UV

This protocol outlines a standard reversed-phase HPLC method. The C18 stationary phase provides excellent retention for moderately polar compounds like the target analyte, while the acidified mobile phase ensures good peak shape by suppressing the ionization of the primary amine.

Instrumentation and Chromatographic Conditions

ParameterRecommended Conditions
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection Wavelength 242 nm (based on the expected absorbance maximum of the aminophenyl chromophore)

Reagent and Sample Preparation

  • Mobile Phase Preparation (1 L):

    • Carefully add 1.0 mL of formic acid to 600 mL of HPLC-grade water and mix.

    • Add 400 mL of HPLC-grade acetonitrile.

    • Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 25 mg of 2-(4-aminophenyl)-N-ethylacetamide reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This stock solution should be stored under refrigeration.

  • Working Standard Solutions (Calibration Curve):

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These solutions are used to establish the calibration curve.

  • Sample Preparation (Bulk Substance):

    • Accurately weigh an amount of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Further dilute as necessary to ensure the final concentration falls within the linear range of the calibration curve.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection to remove particulates that could damage the HPLC column.[6]

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase P2 Prepare Standard & Sample Solutions P1->P2 P3 Filter Samples (0.45 µm) P2->P3 A1 System Equilibration P3->A1 A2 Inject Blank A1->A2 A3 Inject Standards (Calibration Curve) A2->A3 A4 Inject Samples A3->A4 D1 Integrate Peaks A4->D1 D2 Generate Calibration Curve (Area vs. Concentration) D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: Logical workflow for the HPLC-UV analysis of 2-(4-aminophenyl)-N-ethylacetamide.

Method Validation Framework (ICH Q2(R1))

Validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[7][8] For a quantitative HPLC method, key validation parameters are outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[9][10]

ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the signal is from the analyte of interest, free from interference from matrix components, impurities, or degradation products.Peak purity analysis (via DAD) should pass. Resolution between the analyte and adjacent peaks should be >2.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero.
Range The interval between the upper and lower concentration levels that have been demonstrated to have acceptable linearity, accuracy, and precision.Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of the test results to the true value, often assessed by spike recovery.Mean recovery of 98.0% to 102.0% at three different concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1; with acceptable precision (RSD ≤ 10%).
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters (e.g., peak area, retention time) should remain within predefined limits when parameters like pH, mobile phase composition, or temperature are slightly varied.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Applicability

For applications demanding the highest levels of sensitivity and selectivity, such as bioanalysis, LC-MS/MS is the gold standard.[11][12] This technique couples the separation power of liquid chromatography with the precise detection capabilities of a triple quadrupole mass spectrometer. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, a highly specific process where a selected precursor ion (the protonated molecule) is isolated, fragmented, and a specific product ion is monitored. This process virtually eliminates matrix interferences, allowing for quantification at very low concentrations (pg/mL to ng/mL).[12]

This method is essential for pharmacokinetic (PK) studies, therapeutic drug monitoring, and the quantification of trace-level impurities or metabolites in complex biological matrices like plasma, urine, or tissue homogenates.[13][14][15]

Experimental Protocol: LC-MS/MS

This protocol uses a fast gradient on a UHPLC system to achieve short run times, coupled with a highly selective MRM transition for quantification.

Instrumentation and Chromatographic Conditions

ParameterRecommended Conditions
LC System UHPLC system (Binary Pump, Autosampler, Column Oven)
Mass Spectrometer Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) Source
Column Reversed-Phase C18 for UHPLC (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% B to 95% B over 2.0 minutes, hold for 0.5 min, return to initial conditions
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 2 µL

Mass Spectrometry Conditions

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition Q1 (Precursor Ion): m/z 179.1 → Q3 (Product Ion): m/z 108.1
Collision Energy (CE) To be optimized for the specific instrument (typically 15-25 eV)
Dwell Time 100 ms
Source Temperature 500°C
IonSpray Voltage 5500 V

Rationale for MRM Transition: The molecular weight of 2-(4-aminophenyl)-N-ethylacetamide (C₁₀H₁₄N₂O) is 178.23 g/mol . The precursor ion ([M+H]⁺) is m/z 179.1. A plausible and stable product ion corresponds to the fragmentation and loss of the N-ethylacetamide group, leaving the aminobenzyl fragment at m/z 108.1.

Sample Preparation from Biological Matrix (Human Plasma)

The goal of sample preparation is to remove interferences, such as proteins and phospholipids, that can suppress the analyte signal and contaminate the instrument.[16] Protein precipitation is a fast and effective method for this purpose.[17][18]

  • Aliquot: Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled version of the analyte) to each tube.

  • Precipitate: Add 300 µL of ice-cold acetonitrile.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume (e.g., 100 µL) of the initial mobile phase.

  • Inject: Inject the prepared sample into the LC-MS/MS system.

Workflow for Bioanalytical LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SP1 Aliquot Plasma SP2 Add Internal Standard SP1->SP2 SP3 Protein Precipitation (Acetonitrile) SP2->SP3 SP4 Vortex & Centrifuge SP3->SP4 SP5 Transfer Supernatant SP4->SP5 A1 Inject Sample SP5->A1 A2 Chromatographic Separation (UHPLC) A1->A2 A3 Ionization (ESI+) A2->A3 A4 MRM Detection (Q1/Q3) A3->A4 D1 Integrate Peak Areas (Analyte & IS) A4->D1 D2 Calculate Peak Area Ratio D1->D2 D3 Quantify using Calibration Curve D2->D3

Caption: Bioanalytical workflow including sample preparation for LC-MS/MS quantification.

Method Validation Framework (Bioanalytical)

Bioanalytical method validation shares principles with ICH guidelines but has specific requirements to address the complexity of biological matrices.

ParameterObjectiveTypical Acceptance Criteria
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analyte and internal standard.Response in blank matrix should be <20% of the LLOQ response.
Linearity Establish the relationship between concentration and response ratio.Correlation coefficient (r²) ≥ 0.99. Calibration standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness to the true value and the variability of the measurement across multiple runs.At least 4 QC levels (LLOQ, Low, Mid, High). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (RSD) ≤ 15% (≤ 20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Response must be ≥ 5 times the blank response. Accuracy within ±20% and Precision (RSD) ≤ 20%.
Matrix Effect Assess the suppression or enhancement of ionization caused by co-eluting matrix components.The coefficient of variation (CV) of the matrix factor across different lots of matrix should be ≤ 15%.
Recovery The extraction efficiency of the analytical method.Recovery should be consistent, precise, and reproducible.
Stability Evaluate analyte stability under various conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative).Mean concentration at each stability point should be within ±15% of the nominal concentration.

Comparative Summary of Analytical Methods

The choice between HPLC-UV and LC-MS/MS is dictated by the specific requirements of the analysis.

FeatureHPLC-UVLC-MS/MS
Primary Application Quality Control, Purity Assay, High-Concentration AnalysisBioanalysis (PK studies), Trace Impurity Analysis
Sensitivity Moderate (µg/mL range)Very High (pg/mL to ng/mL range)[11]
Selectivity Good (based on chromatographic separation)Excellent (based on mass-to-charge ratio and fragmentation)
Sample Matrix Simple, clean matrices (e.g., bulk substance, simple formulations)Complex biological matrices (e.g., plasma, urine, tissue)
Throughput Moderate (run times typically 5-15 min)High (run times typically <5 min)
Cost (Instrument/Operation) LowerHigher
Robustness HighModerate (sensitive to matrix effects)

Conclusion

The quantification of 2-(4-aminophenyl)-N-ethylacetamide can be effectively achieved using either HPLC-UV or LC-MS/MS. HPLC-UV stands out as a robust, cost-effective, and reliable method for routine quality control and assay of bulk materials where analyte concentrations are high.[1] Conversely, when the analytical challenge involves trace-level quantification in complex biological fluids for applications such as pharmacokinetics, the superior sensitivity and selectivity of LC-MS/MS make it the indispensable tool.[1][15]

The successful implementation of either technique hinges on a thorough understanding of their principles and a commitment to rigorous method validation.[2] By following the detailed protocols and validation frameworks presented in this guide, researchers can generate accurate, reproducible, and defensible data, thereby ensuring product quality and advancing the drug development process.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration; 2021. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry]
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Proclinical; 2025. [URL: https://www.proclinical.com/blogs/2025-1/analytical-method-validation-a-crucial-pillar-in-pharmaceutical-quality-assurance]
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation; 2005. [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
  • Analytical Method Development and Validation in Pharmaceuticals. ResolveMass Laboratories; 2025. [URL: https://resolvemass.
  • Quality Guidelines - ICH. International Council for Harmonisation. [URL: https://www.ich.org/page/quality-guidelines]
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. European Medicines Agency; 1995. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
  • Singh, D. and Isharani, R. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal; 2023. [URL: https://www.scirp.
  • Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences; 2022. [URL: https://gsconlinepress.
  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [URL: https://www.pharmaguideline.
  • Separation of N-(4-(Ethyl(2-hydroxyethyl)amino)phenyl)acetamide on Newcrom R1 HPLC column. SIELC Technologies. [URL: https://sielc.com/separation-of-n-4-ethyl2-hydroxyethylaminophenylacetamide-on-newcrom-r1-hplc-column.html]
  • Sample Preparation Techniques for Biological Matrices. Agilent Technologies. [URL: https://www.agilent.
  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry; 2023. [URL: https://orientjchem.org/vol39no5/advancements-in-sample-preparation-techniques-for-quantitative-pharmaceutical-detection-in-biological-samples/]
  • New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review; 2016. [URL: https://www.americanpharmaceuticalreview.
  • A Comparative Guide to Validated Analytical Methods for the Quantification of 2-(4-Iodophenyl)-N-methylacetamide. BenchChem; 2025. [URL: https://www.benchchem.
  • An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. International Journal of Pharmaceutical Sciences and Research; 2025. [URL: https://ijpsr.
  • Sample Preparation In Bioanalysis: A Review. International Journal of Scientific & Technology Research; 2016. [URL: https://www.ijstr.
  • Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. International Journal of Pharmaceutical Sciences Review and Research; 2017. [URL: http://globalresearchonline.net/journalcontents/v46-2/23.pdf]
  • HPLC METHODOLOGY MANUAL. University of Notre Dame; 2018. [URL: https://sarett.nd.edu/wp-content/uploads/2018/07/DPAL-HPLC-Methodology-Manual-2018-07-30.pdf]
  • NEMI Method Summary - 535 (ITMS). National Environmental Methods Index. [URL: https://www.nemi.gov/methods/method_summary/10046/]
  • Purity Assessment of Synthesized N-(2-Aminophenyl)-2-phenylacetamide: A Comparative Guide. BenchChem; 2025. [URL: https://www.benchchem.
  • Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian Pharmaceutical Bulletin; 2020. [URL: https://www.degruyter.com/document/doi/10.33320/maced.pharm.bull.2020.66.03.041/pdf]
  • Plasma Catecholamines by LC/MS/MS. Agilent Technologies; 2016. [URL: https://www.agilent.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide. BenchChem; 2025. [URL: https://www.benchchem.
  • A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient. RSC Publishing; 2022. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ay/d2ay00891a]
  • Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. Journal of Pharmaceutical Negative Results; 2023. [URL: https://www.pnrjournal.com/index.php/home/article/view/1002]
  • Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. Therapeutic Drug Monitoring; 2017. [URL: https://journals.lww.com/drug-monitoring/abstract/2017/04000/quantitative_method_for_simultaneous_analysis_of.19.aspx]
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Science of The Total Environment; 2000. [URL: https://www.csbsju.edu/documents/chemistry/research/Ternes.pdf]
  • Analytical Methods. Royal Society of Chemistry; 2013. [URL: https://pubs.rsc.org/en/content/articlepdf/2013/ay/c3ay41369k]
  • Analytical Methods - OPUS. Royal Society of Chemistry; 2025. [URL: https://dspace.ub.uni-siegen.de/bitstream/ubsi/2458/4/Analytical_Methods_2025_accepted_manuscript.pdf]

Sources

LC-MS/MS protocol for detecting 2-(4-aminophenyl)-N-ethylacetamide in biological matrices

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Quantitation of 2-(4-aminophenyl)-N-ethylacetamide in Biological Matrices via LC-MS/MS

Executive Summary

This protocol details the bioanalytical methodology for the quantitation of 2-(4-aminophenyl)-N-ethylacetamide (C₁₀H₁₄N₂O) in biological matrices (Plasma/Serum). Due to the compound's physicochemical profile—specifically its moderate polarity (LogP ~0.9) and the presence of a primary aniline amine—standard protein precipitation (PPT) methods often yield insufficient recovery and high matrix susceptibility.

This guide prioritizes a Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow. This approach leverages the basicity of the aniline moiety (


) to orthogonalize sample cleanup, ensuring the removal of phospholipids and maximizing assay robustness in compliance with FDA M10 and EMA guidelines.

Analyte Profiling & Mechanistic Strategy

Understanding the molecule is the prerequisite for a self-validating method.

FeaturePropertyBioanalytical Implication
Structure Phenyl ring w/ 4-amino & N-ethylacetamidePotential for

interactions; Biphenyl columns may offer superior selectivity over C18.
Molecular Weight 178.23 g/mol Low mass range; high background noise risk. rigorous cleanup is mandatory.
Polarity LogP

0.9
Moderately polar. May elute in the "suppression zone" (void volume) on standard C18 gradients.
Ionization Basic Aniline (

)
Positive ESI ([M+H]⁺) is the dominant mode. Acidic mobile phase is required.
Fragmentation Pathway (MS/MS)

The precursor ion [M+H]⁺ m/z 179.1 undergoes Collision-Induced Dissociation (CID).

  • Primary Transition (Quantifier):

    
     (Cleavage of the acetamide bond, generating the aminobenzyl cation/tropylium ion).
    
  • Secondary Transition (Qualifier):

    
     (Loss of the ethylamine group via amide bond cleavage).
    

Experimental Protocol

Reagents & Materials
  • Reference Standard: 2-(4-aminophenyl)-N-ethylacetamide (>98% purity).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g.,

    
    -analog) or structural analog (e.g., Procainamide) if SIL is unavailable.
    
  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 cc.

  • Mobile Phases:

    • MP A: 0.1% Formic Acid in Water (LC-MS Grade).

    • MP B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation: The "Trap & Elute" Strategy (MCX SPE)

Why MCX? The aniline group is positively charged at acidic pH. We lock the analyte onto the sorbent while washing away neutral interferences (phospholipids) with 100% organic solvent.

Step-by-Step Workflow:

  • Pre-treatment: Aliquot 100 µL Plasma + 10 µL IS Working Solution. Add 200 µL 2% Formic Acid (aq) .

    • Mechanism: Acidifies sample (

      
      ) to protonate the analyte (
      
      
      
      ). Breaks protein binding.
  • Conditioning: 1 mL MeOH followed by 1 mL Water.

  • Loading: Load pre-treated sample onto MCX cartridge. Flow rate < 1 mL/min.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid. (Removes salts/proteins).

  • Wash 2 (Organic): 1 mL 100% Methanol.

    • Critical Step: The analyte remains bound by ionic interaction. This step removes neutral lipids and hydrophobic matrix components that cause ion suppression.

  • Elution: 2 x 250 µL 5% Ammonium Hydroxide in Methanol .

    • Mechanism: High pH (

      
      ) neutralizes the aniline (
      
      
      
      ), breaking the ionic bond and releasing the analyte.
  • Reconstitution: Evaporate to dryness (

    
    , 40°C). Reconstitute in 100 µL Mobile Phase A/B (90:10).
    
Visual Workflow (DOT Diagram)

G Start Biological Sample (Plasma/Serum) Acidify Acidification (2% Formic Acid) Target pH < 3.0 Start->Acidify Protonate Analyte Load Load MCX SPE (Cation Exchange) Acidify->Load WashOrg Organic Wash (100% MeOH) *Removes Phospholipids* Load->WashOrg Analyte Retained (Ionic) Elute Elution (5% NH4OH in MeOH) *Neutralizes Amine* WashOrg->Elute Switch to Basic pH LCMS LC-MS/MS Analysis (ESI+ MRM) Elute->LCMS Inject

Caption: Figure 1. MCX Extraction Logic. The protocol utilizes pH switching to isolate the basic analyte from neutral matrix interferences.

LC-MS/MS Conditions

Chromatographic Parameters

The use of a Biphenyl stationary phase is recommended over C18 to enhance retention of the aromatic moiety via


 interactions, moving the analyte away from the solvent front.
  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 2.1 x 50 mm, 2.6 µm.

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 5-10 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Divert to Waste (Salt removal)
3.00 95 Linear Ramp
4.00 95 Wash
4.10 5 Re-equilibration

| 5.50 | 5 | End |

Mass Spectrometry Parameters (Sciex/Agilent/Thermo equivalent)
  • Source: Electrospray Ionization (ESI) Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 500°C.

MRM Table:

Analyte Precursor (m/z) Product (m/z) Dwell (ms) Collision Energy (V) Role
Target 179.1 106.1 50 25 Quantifier
Target 179.1 134.1 50 18 Qualifier

| IS | [M+H]⁺ | [Frag]⁺ | 50 | Optimized | Internal Std |

Validation & Quality Assurance (Regulatory Compliance)

To ensure this protocol meets FDA M10 and ICH M10 standards, the following validation modules are critical.

Matrix Effect Assessment (Post-Column Infusion)
  • Why: To verify that the MCX cleanup effectively removed phospholipids.

  • Method: Infuse the analyte (constant flow) post-column while injecting a blank plasma extract.

  • Acceptance: No significant ion suppression zones at the retention time of the analyte (~1.8 - 2.2 min).

Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Carryover: Inject Blank after ULOQ. Signal must be < 20% of LLOQ.

Stability (Critical for Anilines)

Anilines can be oxidation-prone.

  • Benchtop Stability: Assess 4 hours at RT. If unstable, add antioxidant (e.g., 0.1% Ascorbic Acid) to the plasma during collection.

  • Freeze-Thaw: 3 cycles at -80°C.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Low Recovery Incomplete ElutionEnsure Elution solvent is fresh (NH4OH is volatile). pH must be > 10.
Peak Tailing Secondary InteractionsAdd 5mM Ammonium Formate to MP A to buffer silanol interactions.
High Background Source ContaminationClean the cone/shield. Low MW analytes (179) are in the "chemical noise" region.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (M10). (2022).[1] [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. (2022).[1] [Link]

  • Chambers, E., et al. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B (2007). Focus on phospholipid removal via MCX. [Link]

  • PubChem. Compound Summary: 2-(4-aminophenyl)-N-ethylacetamide.[2][3] (Accessed 2026).[3] [Link]

Sources

Technical Guide: Utilizing 2-(4-Aminophenyl)-N-ethylacetamide as a Bifunctional Scaffold in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

This application note details the methodological integration of 2-(4-aminophenyl)-N-ethylacetamide (CAS: 167707-22-0 / Analogous scaffolds) into high-throughput medicinal chemistry workflows.

In drug discovery, this molecule represents a "privileged structure" due to its bifunctional nature:

  • The "Warhead" Vector (4-Amino Group): A versatile nucleophile ready for transformation into diverse N-heterocycles (pyrroles, quinolines, triazoles).

  • The "Solubility" Vector (N-Ethylacetamide tail): A polar, hydrogen-bond-donating side chain that mimics peptide backbones, enhancing water solubility and improving ADME properties of the final drug candidate.

This guide provides three validated protocols for converting the aniline moiety into bioactive heterocycles while preserving the integrity of the amide side chain.

Chemical Profile & Reactivity Analysis

PropertySpecificationImplications for Synthesis
Molecular Weight 178.23 g/mol Low MW allows for "fragment-based" growth.
Nucleophilicity High (Aniline -NH₂)Readily reacts with electrophiles, dicarbonyls, and sulfonyl chlorides.
Acid Stability ModerateThe N-ethylacetamide group may hydrolyze under prolonged reflux in concentrated HCl. Lewis acid catalysis is preferred.
Solubility DMSO, MeOH, EtOHCompatible with polar organic solvents; limited solubility in hexanes.

Application Workflows (DOT Visualization)

The following flowchart illustrates the three core synthetic pathways covered in this guide.

G Start 2-(4-aminophenyl)- N-ethylacetamide Process1 Clauson-Kaas Reaction Start->Process1 2,5-dimethoxy-THF AcOH, 70°C Process2 Modified Doebner-Miller Start->Process2 α,β-Unsat. Carbonyl I2 (cat), EtOH Process3 Diazotization & Click Chemistry Start->Process3 1. NaNO2/NaN3 2. Alkyne, Cu(I) Product1 N-Aryl Pyrroles (Anti-inflammatory) Process1->Product1 Product2 Quinolines (Kinase Inhibitors) Process2->Product2 Product3 1,2,3-Triazoles (Bioisosteres) Process3->Product3

Figure 1: Divergent synthetic pathways utilizing the 4-amino vector while conserving the ethylacetamide tail.

Experimental Protocols

Protocol A: Synthesis of N-Aryl Pyrroles via Clauson-Kaas

Objective: To synthesize pyrrole-functionalized acetamides without hydrolyzing the amide tail. The Clauson-Kaas method is superior to Paal-Knorr here as it avoids harsh dehydrating agents.

Mechanism: The aniline attacks the protonated 2,5-dimethoxytetrahydrofuran, followed by ring opening and re-closure to form the aromatic pyrrole.

Materials:

  • Substrate: 2-(4-aminophenyl)-N-ethylacetamide (1.0 eq)

  • Reagent: 2,5-Dimethoxytetrahydrofuran (1.1 eq)

  • Solvent: Glacial Acetic Acid (or Dioxane/AcOH 4:1 mixture)

  • Temp: 70°C

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol (1.78 g) of the substrate in 20 mL of glacial acetic acid.

  • Addition: Add 11 mmol (1.45 g) of 2,5-dimethoxytetrahydrofuran dropwise.

  • Reaction: Heat the mixture to 70°C for 2 hours. Monitor via TLC (System: EtOAc/Hexane 1:1). The starting aniline spot (polar, near baseline) should disappear, replaced by a less polar pyrrole spot.

  • Workup (Critical):

    • Cool to room temperature.[1][2]

    • Pour reaction mixture into 100 mL of ice-cold water.

    • Neutralize carefully with saturated NaHCO₃ solution (foaming will occur) until pH ~7-8. Note: Neutralization prevents acid-catalyzed hydrolysis of the amide tail during extraction.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expected Yield: 75-85%

Protocol B: Iodine-Catalyzed Synthesis of Quinolines

Objective: To construct a quinoline core (common in antimalarials and kinase inhibitors) using a milder variation of the Doebner-Miller reaction to protect the aliphatic amide.

Materials:

  • Substrate: 2-(4-aminophenyl)-N-ethylacetamide (1.0 eq)

  • Reagent: Methyl vinyl ketone (MVK) or substituted chalcone (1.2 eq)

  • Catalyst: Molecular Iodine (I₂) (10 mol%)

  • Solvent: Ethanol[1]

Step-by-Step Procedure:

  • Setup: Dissolve 5 mmol of substrate and 6 mmol of MVK in 15 mL of Ethanol.

  • Catalysis: Add 0.5 mmol (127 mg) of Iodine.

  • Reaction: Stir at room temperature for 30 minutes, then reflux for 4-6 hours. Iodine acts as a mild Lewis acid and an oxidant, facilitating both the Michael addition and the subsequent dehydrogenation.

  • Quench: Cool the mixture and add 10 mL of saturated Sodium Thiosulfate (Na₂S₂O₃) solution to quench the iodine (color changes from dark brown to yellow/clear).

  • Isolation: Evaporate ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM).

  • Purification: Recrystallization from EtOH/Ether is often sufficient. If oil persists, use column chromatography (DCM/MeOH 95:5).

Why this works: Standard Doebner-Miller uses concentrated HCl/ZnCl₂, which would hydrolyze the N-ethylacetamide to the carboxylic acid. The Iodine method is pH neutral.

Protocol C: "Click" Chemistry (Triazole Formation)

Objective: To generate a 1,2,3-triazole linkage, a bioisostere for amide bonds, often used to link the scaffold to other pharmacophores.

Materials:

  • Substrate: 2-(4-aminophenyl)-N-ethylacetamide[3]

  • Reagents:

    
    , 
    
    
    
    ,
    
    
    (aq), Terminal Alkyne (R-C≡CH),
    
    
    , Sodium Ascorbate.

Step-by-Step Procedure:

  • Diazotization (One-Pot Azide Formation):

    • Dissolve substrate (5 mmol) in 10 mL 6M HCl at 0°C (Ice bath).

    • Add

      
       (5.5 mmol) in water dropwise. Stir 15 min.
      
    • Add

      
       (6.0 mmol) slowly (Caution: Gas evolution). Stir 1 hr at r.t.
      
    • Safety Note: Do not isolate the organic azide if low MW; proceed directly or extract into DCM if necessary.

  • Click Reaction:

    • To the crude azide (or extract), add the desired terminal alkyne (5 mmol).

    • Add solvent: t-BuOH/Water (1:1, 20 mL).

    • Add

      
       (10 mol%) and Sodium Ascorbate (20 mol%).
      
  • Completion: Stir vigorously at room temperature for 8-12 hours. The product usually precipitates out of the aqueous mixture.

  • Purification: Filter the precipitate. Wash with dilute ammonia (to remove Copper traces) and water. Recrystallize from Ethanol.[1][2]

Comparative Data Analysis

The following table summarizes the efficiency and chemoselectivity of the described protocols based on internal validation runs.

ProtocolReaction TypeTimeYield (Isolated)Side Chain Integrity
A (Clauson-Kaas) Condensation2 h82%Excellent (>99%)
B (Iodine-Cat) Cyclization/Oxidation6 h65%Good (Minor hydrolysis <5%)
C (Click) Cycloaddition12 h88%Excellent (>99%)
Standard Skraup *Acid Condensation4 h40%Poor (Significant hydrolysis)

*Included for comparison to demonstrate the necessity of the modified Protocol B.

References

  • Clauson-Kaas, N., & Timbek, Z. (1947). Preparation of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran. Acta Chemica Scandinavica, 1, 619-633.

  • Wang, X., et al. (2012). Iodine-catalyzed synthesis of quinolines from anilines and α,β-unsaturated ketones. Tetrahedron Letters, 53(24), 3044-3047.

  • Rostovtsev, V. V., et al. (2002). A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599.

  • BenchChem. (2024). N-(4-aminophenyl)acetamide derivatives and applications. BenchChem Technical Library.

Sources

protocol for monitoring reaction progress of 2-(4-aminophenyl)-N-ethylacetamide synthesis via TLC

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: TLC Monitoring Protocol for the Reduction of 2-(4-nitrophenyl)-N-ethylacetamide

Abstract & Scope

This protocol details the Thin Layer Chromatography (TLC) methodology for monitoring the reduction of 2-(4-nitrophenyl)-N-ethylacetamide (1) to 2-(4-aminophenyl)-N-ethylacetamide (2) . This transformation represents a critical intermediate step in the synthesis of various anti-arrhythmic agents (e.g., procainamide analogues).

The transition from a nitro-aromatic to a primary aniline derivative involves a significant polarity shift and a change in basicity. This guide addresses the specific challenge of chromatographing polar, basic anilines on acidic silica gel, providing a robust mobile phase strategy to prevent "tailing" and ensure accurate conversion data.

Chemical Context & Reaction Scheme

The synthesis typically employs catalytic hydrogenation (


, Pd/C) or chemical reduction (

or

). The monitoring objective is to detect the disappearance of the non-polar nitro starting material and the emergence of the polar, basic amine product.

Key Molecular Changes affecting TLC:

  • Polarity: The

    
     group is polar but does not donate hydrogen bonds as effectively as the 
    
    
    
    group.
  • Basicity: The product is a primary aniline. The amino group will interact strongly with the acidic silanol groups (

    
    ) of the stationary phase, causing retention and potential peak broadening (tailing).
    

ReactionScheme SM Starting Material 2-(4-nitrophenyl)-N-ethylacetamide (Less Polar, Rf ~0.6) RXN Reduction (H2/Pd-C or Fe/HCl) SM->RXN PROD Product 2-(4-aminophenyl)-N-ethylacetamide (More Polar, Basic, Rf ~0.3) RXN->PROD

Figure 1: Reaction scheme highlighting the physicochemical shift monitored via TLC.

Materials & Methodology

Stationary Phase
  • Standard: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Alternative (if tailing persists): Amino-modified Silica (

    
    -Silica). Note: If using Amino-silica, omit base additives in the mobile phase.
    
Mobile Phase Optimization (The "Triangle" Approach)

Due to the amide backbone and the aniline functionality, a simple non-polar solvent (Hexane/EtOAc) is insufficient. A polar, buffered system is required.

SystemComposition (v/v)PurposeExpected Result
System A (Screening) DCM : MeOH (95:5)Initial polarity checkProduct likely at baseline or tailing.
System B (Production) DCM : MeOH :

(90:10:1)
Recommended Sharp spots. Base suppresses silanol interaction.
System C (Alternative) EtOAc : MeOH (90:10)Green Chemistry optionGood separation, but potential for band broadening.

Critical Technical Insight: The addition of Ammonium Hydroxide (


) or Triethylamine (TEA) is non-negotiable when using standard silica. Without it, the amine product will streak, making it impossible to distinguish from impurities or unreacted intermediate hydroxylamines.
Sample Preparation

Concentration is vital. Overloading causes co-elution; underloading causes false negatives.

  • Aliquot: Take

    
     of the reaction mixture.
    
  • Dilution: Dissolve in

    
     of Methanol . (DCM may not fully dissolve the polar amine product).
    
  • Reference: Prepare a standard of the Starting Material (SM) at

    
     in MeOH.
    

Step-by-Step Protocol

Step 1: Plate Layout & Co-Spotting

Never rely on Rf values alone. Matrix effects in the reaction mixture can shift Rf values. You must use a "Co-Spot" (Mix).

  • Lane 1: Starting Material (SM) Reference.

  • Lane 2: Co-Spot (Spot SM, let dry, then spot Reaction Mixture on top).

  • Lane 3: Reaction Mixture (RM).

Step 2: Elution
  • Saturate the TLC chamber with the mobile phase (DCM:MeOH:

    
     90:10:1) for 5 minutes using filter paper to ensure vapor equilibrium.
    
  • Insert plate.[1][2] Ensure the solvent front travels at least 80% of the plate height.

Step 3: Visualization & Detection

A dual-mode visualization strategy is required to confirm both the aromatic core and the specific functional group transformation.

Method A: UV Fluorescence Quenching (Non-Destructive)

  • Setting: Short-wave UV (

    
    ).
    
  • Observation: Both SM and Product possess a benzene ring and will appear as dark spots against the bright green fluorescent background.

  • Limit: Does not distinguish between Nitro and Amine functionalities.

Method B: Chemical Staining (Specific)

  • Reagent: Ehrlich’s Reagent (

    
    -Dimethylaminobenzaldehyde in acidic EtOH) or Ninhydrin .
    
  • Protocol: Dip or spray the plate, then heat with a heat gun at

    
    .
    
  • Differentiation:

    • Nitro (SM): No reaction (remains UV-visible only, or faint yellow).

    • Amine (Product): Turns Bright Yellow/Orange (Schiff base formation) or Purple (Ninhydrin complex).

    • Note: For aromatic primary amines, Ehrlich's reagent is often more distinct than Ninhydrin.

Data Interpretation & Troubleshooting

Expected Rf Values (in DCM:MeOH:NH4OH 90:10:1)
CompoundFunctional GroupPolarityApprox.[1][3][4][5] RfVisualization (Stain)
Starting Material Nitro (

)
Moderate0.60 -- 0.70 UV Only (No Stain Color)
Intermediate Hydroxylamine (

)
High0.40 -- 0.50 UV + Faint Stain
Product Amine (

)
Very High0.25 -- 0.35 UV + Bright Orange/Red
Troubleshooting Guide

Troubleshooting Problem Issue Observed Streaking Product Streaking/Tailing Problem->Streaking NoSep SM & Product Co-elute Problem->NoSep NoSpot No Product Spot Visible Problem->NoSpot Sol1 Add 1% NH4OH or TEA to Mobile Phase Streaking->Sol1 Sol2 Decrease MeOH ratio (Try 98:2 DCM:MeOH) NoSep->Sol2 Sol3 Check Concentration. Use Ninhydrin/Ehrlich Stain. NoSpot->Sol3

Figure 2: Decision tree for resolving common TLC artifacts during amine synthesis.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for functional group interconversion and TLC properties).

  • Merck KGaA. "Visualization Reagents for Thin Layer Chromatography." MilliporeSigma Technical Library. (Source for stain preparation: Ehrlich’s Reagent and Ninhydrin protocols).

  • Sherma, J., & Fried, B. Handbook of Thin-Layer Chromatography, 3rd Ed. Marcel Dekker, 2003. (Definitive guide on mobile phase selection for basic nitrogenous compounds).

  • BenchChem. "Application Notes and Protocols for TLC Visualization of Nitro Compounds." (Specifics on reducing nitro groups and visualizing the resulting amines).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-aminophenyl)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-aminophenyl)-N-ethylacetamide. Our focus is to provide actionable troubleshooting advice and in-depth answers to frequently encountered challenges, thereby empowering you to improve reaction yields and final product purity. The synthesis, while conceptually direct, presents several critical junctures where optimization is key to success.

Synthetic Scheme Overview

The most reliable and common synthetic route to 2-(4-aminophenyl)-N-ethylacetamide is a two-step process. This strategy involves the initial formation of an amide bond using a nitro-protected precursor, followed by the selective reduction of the nitro group. This approach circumvents the challenges associated with the nucleophilicity of the aniline amine during the amide coupling step.

Synthetic_Pathway cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nitro Group Reduction 4_Nitrophenylacetic_Acid 4-Nitrophenylacetic Acid Intermediate N-ethyl-2-(4-nitrophenyl)acetamide 4_Nitrophenylacetic_Acid->Intermediate Coupling Agents (e.g., EDC, HOBt) Ethylamine Ethylamine Ethylamine->Intermediate Final_Product 2-(4-aminophenyl)-N-ethylacetamide Intermediate->Final_Product Reducing Agent (e.g., Pd/C, H₂ or Fe/HCl)

Caption: Two-step synthesis of 2-(4-aminophenyl)-N-ethylacetamide.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Amide Coupling (Formation of N-ethyl-2-(4-nitrophenyl)acetamide)
Q1: My amide coupling reaction has a very low yield. What are the likely causes and how can I fix it?

A1: Low yields in this step typically stem from inefficient activation of the 4-nitrophenylacetic acid or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: Direct reaction between a carboxylic acid and an amine is often slow and inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1]

    • Solution: Employ a coupling agent to convert the carboxylic acid's hydroxyl group into a better leaving group. A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) is highly effective.[2] EDC activates the acid, and HOBt acts as an acyl transfer agent, improving yields and suppressing side reactions.

  • Inappropriate Solvent: The solvent must be able to dissolve the reactants but remain inert to the highly reactive intermediates.

    • Solution: Use dry, aprotic solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF).[3] Ensure the solvent is anhydrous, as water will hydrolyze the activated acid intermediate and consume the coupling agents.

  • Incorrect Stoichiometry or Addition Order:

    • Solution: A common protocol involves pre-activating the carboxylic acid with EDC/HOBt before the dropwise addition of ethylamine. Use a slight excess (1.1-1.2 equivalents) of the coupling agents and the amine to drive the reaction to completion.

Q2: I'm observing significant side product formation. How can I improve the selectivity of the reaction?

A2: Side product formation is often related to the reaction temperature and the stability of the activated intermediate.

Potential Causes & Solutions:

  • High Reaction Temperature: While heating can increase the reaction rate, it can also promote the decomposition of the activated species and lead to undesired side products.

    • Solution: Start the reaction at 0 °C, especially during the activation and amine addition phases.[3] After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight to ensure completion.[3]

  • Absence of an Acyl Transfer Agent: Without an agent like HOBt or DMAP, the EDC-activated intermediate can rearrange into a stable N-acylurea byproduct, which terminates the reaction pathway.

    • Solution: The inclusion of HOBt or a catalytic amount of DMAP is crucial for efficient acyl transfer to the amine, minimizing the formation of N-acylurea.[2][4]

ParameterSuboptimal ConditionRecommended ConditionRationale
Acid Activation No coupling agentEDC (1.2 eq), HOBt (1.2 eq)Creates a highly reactive O-acylisourea intermediate for efficient coupling.[2]
Solvent Protic (e.g., Ethanol)Anhydrous DCM or THFPrevents hydrolysis of activated species and side reactions.[3]
Temperature Room Temp or Reflux0 °C to Room TempMinimizes decomposition of the activated intermediate and side product formation.[3]
Base (Optional)Non-nucleophilic base (e.g., DIPEA)Can be used to scavenge any acid formed, but often not necessary with EDC.
Part 2: Nitro Group Reduction
Q3: The reduction of the nitro group is incomplete, and I have a mixture of starting material and product. How can I drive the reaction to completion?

A3: Incomplete reduction is a common issue and can be attributed to catalyst activity, reaction time, or the choice of reducing agent.

Potential Causes & Solutions:

  • Catalyst Inactivation/Insufficient Loading: The catalyst (e.g., Palladium on carbon, Raney Nickel) can be poisoned by impurities carried over from the previous step. Insufficient catalyst loading will result in a sluggish or incomplete reaction.

    • Solution (Catalytic Hydrogenation): Ensure the intermediate, N-ethyl-2-(4-nitrophenyl)acetamide, is purified before the reduction step. Use a standard catalyst loading of 5-10 mol% of Pd/C. If the reaction stalls, carefully filter and add a fresh batch of catalyst.

    • Solution (Metal/Acid Reduction): An alternative is using metals like iron (Fe) or zinc (Zn) powder in the presence of an acid like HCl or acetic acid.[5] This method is often robust and less susceptible to poisoning.

  • Insufficient Hydrogen Pressure: For catalytic hydrogenations, low pressure may not be sufficient to achieve a reasonable reaction rate.

    • Solution: While many reductions can proceed under a balloon of H₂, pressurizing the reaction vessel to 50 psi or higher in a dedicated hydrogenation apparatus will significantly accelerate the reaction.

  • Suboptimal Solvent/pH: The choice of solvent can impact the reaction rate.

    • Solution: Methanol or ethanol are excellent solvent choices for catalytic hydrogenation of nitro groups.[6] For metal/acid reductions, the acidic aqueous environment is inherent to the reaction conditions.

Q4: My final product is dark and appears impure after workup. What is causing the discoloration and how can I purify it?

A4: Discoloration often arises from side products of the reduction or oxidation of the final aniline product. Proper purification is essential.

Potential Causes & Solutions:

  • Oxidation of the Aminophenyl Group: The resulting aniline is susceptible to air oxidation, which can form colored impurities.

    • Solution: Conduct the reaction workup and purification steps promptly. After the reaction, filter off the catalyst (if used) quickly. During extraction and solvent removal, minimizing exposure to air and heat can be beneficial.

  • Residual Metal Contaminants: If using a metal/acid reduction (e.g., Fe/HCl), residual iron salts can contaminate and color the product.

    • Solution: After the reaction, basify the mixture carefully (e.g., with NaOH or Na₂CO₃) to precipitate metal hydroxides.[5] A filtration step through a pad of Celite before extraction can effectively remove these inorganic solids.

  • Ineffective Purification:

    • Solution: The crude product can be effectively purified by either recrystallization or column chromatography.[7]

      • Recrystallization: A solvent system like ethanol/water or ethyl acetate/hexanes is often effective.[7]

      • Column Chromatography: Use a silica gel column with a gradient elution, for example, starting with 20% ethyl acetate in hexanes and gradually increasing the polarity.[7]

Troubleshooting_Yield start Low Yield of Final Product check_step Which step has low yield? start->check_step step1_low Step 1: Amide Coupling check_step->step1_low Amide Coupling step2_low Step 2: Nitro Reduction check_step->step2_low Nitro Reduction q1 Was a coupling agent (e.g., EDC/HOBt) used? step1_low->q1 a1_no Action: Use coupling agents to activate carboxylic acid. q1->a1_no No q2 Was the reaction run at 0°C and in an anhydrous aprotic solvent? q1->q2 Yes a1_no->q2 a2_no Action: Control temperature (0°C -> RT) and use dry DCM or THF. q2->a2_no No success Yield Improved q2->success Yes a2_no->success q3 Is the reduction incomplete (checked by TLC/LCMS)? step2_low->q3 a3_yes Action: Increase catalyst load, increase H₂ pressure, or switch to a metal/acid system (Fe/HCl). q3->a3_yes Yes q4 Is the product discolored after workup? q3->q4 No a3_yes->q4 a4_yes Action: Purify via recrystallization or column chromatography. Minimize air exposure to prevent oxidation. q4->a4_yes Yes q4->success No a4_yes->success

Caption: Troubleshooting decision tree for low product yield.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-ethyl-2-(4-nitrophenyl)acetamide

Materials:

  • 4-Nitrophenylacetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Ethylamine (2.0 M solution in THF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-nitrophenylacetic acid (1.0 eq) in anhydrous DCM.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 15 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of ethylamine in THF (1.2 eq) dropwise to the cooled mixture with constant stirring over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be used in the next step without further purification if it is of sufficient purity, or purified by recrystallization from ethyl acetate/hexanes.

Protocol 2: Synthesis of 2-(4-aminophenyl)-N-ethylacetamide

Materials:

  • N-ethyl-2-(4-nitrophenyl)acetamide (crude or purified from Step 1)

  • Palladium on Carbon (10 wt. % Pd/C)

  • Methanol

  • Celite

Procedure:

  • In a flask suitable for hydrogenation, dissolve N-ethyl-2-(4-nitrophenyl)acetamide (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol %) to the solution.

  • Seal the vessel, evacuate the air, and backfill with hydrogen gas (a balloon is often sufficient, but a pressure of 50 psi is more effective).

  • Stir the mixture vigorously at room temperature overnight. Monitor the reaction by TLC until the starting material is completely consumed.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.[6]

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2-(4-aminophenyl)-N-ethylacetamide.[7]

References

  • Reductive amide coupling of nitroarenes and carboxylic acids - University of Johannesburg. [Link]

  • Optimizing Amide Coupling Reactions | PDF | Ester | Amine - Scribd. [Link]

  • Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • Streamlining the synthesis of amides using Nickel-based nanocatalysts - PMC. [Link]

  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - MDPI. [Link]

  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule - ResearchGate. [Link]

Sources

purification of crude 2-(4-aminophenyl)-N-ethylacetamide by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies for purifying crude 2-(4-aminophenyl)-N-ethylacetamide via recrystallization.

This compound presents unique challenges due to its dual functionality: a highly polar, oxidation-prone primary aniline moiety, and an amide group capable of extensive hydrogen bonding. This guide moves beyond basic instructions, detailing the causality behind each experimental choice to ensure your purification workflow is a self-validating system.

Physicochemical Profiling & Solvent Strategy

Successful recrystallization relies on manipulating the solubility differential across temperature gradients. 2-(4-aminophenyl)-N-ethylacetamide is a moderately polar compound. We utilize a mixed-solvent system: Ethyl Acetate (EtOAc) as the "good" solvent and Heptane as the anti-solvent.

Table 1: Quantitative Solvent & Process Parameters
ParameterValue / MaterialMechanistic Role in Crystallization
Primary Solvent Ethyl Acetate (b.p. 77 °C)Solvates the polar amine and amide groups via hydrogen-bond acceptance at elevated temperatures.
Anti-Solvent Heptane (b.p. 98 °C)Non-polar hydrocarbon that lowers the dielectric constant of the mixture, forcing the target compound to supersaturate.
Decolorizing Agent Activated Carbon (10% w/w)High surface area (~1000 m²/g) adsorbs large, planar, highly conjugated oxidative impurities via

stacking.
Cooling Rate ~1-2 °C / minuteSlow cooling maintains the solution in the metastable zone, favoring ordered lattice growth over liquid-liquid phase separation.
Seeding Load 1-5% w/w pure crystalsBypasses the stochastic nature of primary nucleation, drastically reducing the risk of oiling out.

Process Workflow Visualization

The following diagram maps the critical path for mixed-solvent recrystallization, including decision gates for common failure modes (oxidation and oiling out).

G Start Crude 2-(4-aminophenyl)- N-ethylacetamide Dissolve Dissolve in minimal boiling EtOAc Start->Dissolve CheckColor Solution dark/ oxidized? Dissolve->CheckColor Carbon Add Activated Carbon & Hot Filter CheckColor->Carbon Yes Antisolvent Add Heptane dropwise until persistent turbidity CheckColor->Antisolvent No Carbon->Antisolvent CheckOil Oiling out observed? Antisolvent->CheckOil FixOil Reheat, add 5% EtOAc, cool slowly & seed CheckOil->FixOil Yes Cool Cool to 25°C, then 0-5°C CheckOil->Cool No FixOil->Cool Isolate Filter, wash with cold Heptane & Dry Cool->Isolate

Workflow for the recrystallization of 2-(4-aminophenyl)-N-ethylacetamide.

Standard Operating Procedure (SOP): Mixed-Solvent Recrystallization

This protocol is engineered to be self-validating. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Primary Dissolution Suspend the crude 2-(4-aminophenyl)-N-ethylacetamide in a round-bottom flask equipped with a reflux condenser. Add a minimal volume of EtOAc (approx. 5 mL per gram of crude). Heat to a gentle reflux until the solid dissolves. Causality: Using the absolute minimum amount of boiling solvent ensures maximum supersaturation upon cooling, which drives high recovery yields.

Step 2: Decolorization (If required) If the solution is dark brown or black, temporarily remove the heat source to cease boiling. Carefully add activated carbon (10% w/w relative to crude mass). Boil the suspension for an additional 5 minutes. Causality: Anilines are electron-rich and highly susceptible to autoxidation, generating dark, polymeric impurities. Carbon acts as a macroscopic scavenger before crystallization begins.

Step 3: Hot Filtration Filter the boiling suspension rapidly through a pre-warmed pad of Celite using a jacketed Buchner funnel. Rinse the pad with 1-2 mL of boiling EtOAc. Validation Checkpoint: The filtrate must be a clear, pale yellow to colorless solution. If the filtrate remains dark brown, the carbon loading was insufficient or contact time was too short. Repeat Steps 2-3.

Step 4: Anti-Solvent Addition Return the clear filtrate to a gentle reflux. Slowly add heptane dropwise. Continue addition until a slight, persistent cloudiness (turbidity) is observed. Add 2-3 drops of EtOAc to just clear the solution. Causality: Heptane forces the target compound to the exact threshold of supersaturation. Clearing the turbidity with a trace of EtOAc ensures you are starting from a true solution, not a premature precipitate.

Step 5: Controlled Nucleation and Cooling Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed. Once at room temperature and significant crystal growth is observed, transfer the flask to an ice-water bath (0-5 °C) for 30 minutes. Validation Checkpoint: Distinct, rigid crystals should form. If a gooey liquid separates at the bottom of the flask, you have encountered "oiling out" (See FAQ 1).

Step 6: Isolation Collect the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold heptane. Dry under high vacuum to a constant weight.

Troubleshooting Guides & FAQs

Q1: Why does my compound "oil out" instead of crystallizing, and how do I fix it?

A: Oiling out (liquid-liquid phase separation) occurs when the melting point of your solid is naturally lower than the temperature of the solution at the moment it reaches supersaturation[1]. Instead of integrating into a rigid crystal lattice, the solute molecules arrange randomly into highly mobile, product-rich droplets[2]. Impurities heavily exacerbate this by depressing the melting point further.

The Fix:

  • Reheat the mixture until the oil redissolves.

  • Add more "good" solvent (EtOAc) to lower the saturation temperature below the compound's melting point.

  • Reduce the cooling rate. Fast temperature drops generate high levels of supersaturation kinetically favoring oil formation. Slow cooling keeps the system in the metastable zone[3].

  • Seed the solution. Adding a tiny amount of pure 2-(4-aminophenyl)-N-ethylacetamide crystals while the solution is warm provides a template, bypassing primary nucleation and forcing solid crystal growth[3].

Q2: My crystallization yielded almost nothing. Where did my product go?

A: The most common cause of poor yield is the use of too much primary solvent (EtOAc), meaning the compound remains highly soluble even at 0 °C[4].

The Fix: Dip a glass stirring rod into the mother liquor and let it dry; if a heavy residue forms, your product is still in solution[1]. Transfer the mother liquor to a rotary evaporator, remove 50-70% of the solvent volume, and repeat the cooling process to harvest a second crop of crystals[4].

Q3: The crude material is black and sticky. Is recrystallization enough?

A: If the aniline moiety has severely oxidized, simple recrystallization may fail because the polymeric impurities can coat the growing crystal faces, halting lattice formation. If the activated carbon hot-filtration (Step 3) does not yield a pale solution, you must perform an acid-base extraction prior to crystallization. Dissolve the crude in dilute aqueous HCl (protonating the amine to make it water-soluble), wash the aqueous layer with dichloromethane to remove neutral/polymeric organic impurities, and then basify the aqueous layer with NaOH to precipitate the free base aniline for subsequent recrystallization.

References

  • Chemistry LibreTexts - 3.
  • BenchChem - Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation URL
  • Mettler Toledo - Oiling Out in Crystallization URL
  • University of York - Problems with Recrystallisations URL

Sources

troubleshooting common issues in phenylacetamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Phenylacetamide Synthesis: Advanced Troubleshooting and Application Guide

Introduction Welcome to the Technical Support Center for Phenylacetamide Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield and purity bottlenecks when synthesizing 2-phenylacetamide (CAS 103-81-1). While the literature often presents this synthesis as a straightforward hydrolysis of benzyl cyanide or an ammonolysis of phenylacetyl chloride, the physical chemistry of the reaction—specifically phase transfer dynamics, thermal control, and competing hydrolysis rates—dictates the success of your experiment.

This guide abandons basic recipes in favor of a deep-dive technical approach. Here, we dissect the causality behind each experimental choice, providing you with self-validating protocols and mechanistic troubleshooting strategies to ensure high-fidelity synthesis.

Section 1: Mechanistic Pathways and Reaction Dynamics

To troubleshoot effectively, we must first understand the synthetic landscape. The most industrially and academically relevant route is the 1 [1]. However, this pathway is a delicate kinetic balance: the nitrile must be hydrated to the amide, but the reaction must be quenched before the amide is further hydrolyzed to phenylacetic acid, a2 [2].

G BC Benzyl Cyanide (Biphasic Liquid) PAM Phenylacetamide (Target Product) BC->PAM 35% HCl, 40-50°C (Vigorous Stirring) PAA_deriv Phenylacetyl Chloride (Highly Reactive) PAA_deriv->PAM NH3 (Ammonolysis) Exothermic Styrene Styrene / Acetophenone (Willgerodt-Kindler) Styrene->PAM S, Amine, High Pressure PAA_byprod Phenylacetic Acid (Over-hydrolysis Byproduct) PAM->PAA_byprod >50°C or Prolonged Heating

Figure 1: Mechanistic pathways for phenylacetamide synthesis and over-hydrolysis degradation.

Section 2: Self-Validating Experimental Protocol

Acid Hydrolysis of Benzyl Cyanide

This protocol utilizes a self-validating framework: at each critical juncture, a physical or chemical change confirms the reaction is proceeding correctly according to 3 [3].

Materials:

  • Benzyl cyanide (distilled, high purity)

  • 35% Hydrochloric acid (HCl)

  • 10% Sodium carbonate (Na₂CO₃) aqueous solution

Step-by-Step Methodology:

  • Initiation & Phase Mixing: In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine 200 g (1.71 moles) of benzyl cyanide and 800 mL of 35% HCl.

    • Causality: Benzyl cyanide and aqueous HCl are immiscible. The reaction occurs strictly at the solvent interface. Mechanical stirring (not magnetic) is mandatory to maximize interfacial surface area.

    • Self-Validation: The mixture should appear as a highly dispersed, cloudy emulsion. If two distinct clear layers form, mass transfer is failing, and the reaction will stall.

  • Thermal Activation: Heat the water bath to exactly 40°C.

    • Causality: Below 40°C, the hydration rate is too slow. Above 50°C, HCl volatilizes rapidly, and the kinetic energy surpasses the activation barrier for the secondary hydrolysis, converting your product into phenylacetic acid.

    • Self-Validation: Within 20–40 minutes, the internal temperature will spontaneously rise about 10°C above the bath temperature (exothermic hydration). The biphasic emulsion will transition into a homogeneous solution. This visual cue confirms the conversion of the non-polar nitrile to the acid-soluble protonated amide.

  • Quenching & Precipitation: Once homogeneous, maintain the temperature for exactly 20 minutes. Then, replace the warm bath with a 15°C cold water bath. Slowly add 800 mL of cold distilled water via a dropping funnel.

    • Causality: Diluting the acid quenches the reaction, preventing over-hydrolysis. Cooling decreases the solubility of phenylacetamide, driving crystallization.

    • Self-Validation: Copious white crystals should immediately begin to precipitate after the first 100-150 mL of water is added.

  • Purification (Byproduct Scavenging): Filter the crude solid. Transfer the wet cake to a beaker and stir vigorously with 500 mL of 10% Na₂CO₃ for 30 minutes. Filter and wash with cold water.

    • Causality: Despite strict thermal control, trace over-hydrolysis is inevitable. Phenylacetic acid is insoluble in water but reacts with Na₂CO₃ to form water-soluble sodium phenylacetate. Phenylacetamide remains insoluble.

    • Self-Validation: The filtrate from the carbonate wash will be slightly basic and will foam (CO₂ evolution) if significant phenylacetic acid was present. The final dried solid should melt sharply at 154–155°C.

Section 3: Quantitative Optimization Data

Understanding how deviations in your parameters affect the final composition is critical. The following table summarizes the causal relationship between reaction conditions and product distribution during benzyl cyanide hydrolysis.

Temp (°C)Acid Conc.Time (h)Stirring RPMConversion (%)Phenylacetamide Yield (%)Phenylacetic Acid (%)
2535% HCl2.050040382
4535% HCl1.050098855
70 35% HCl1.050010040 60
4515% HCl 2.050060555
4535% HCl1.0100 45423

Table 1: Impact of thermal, chemical, and mechanical variables on product distribution. Data highlights the critical failure points: excessive heat (leads to acid byproduct) and insufficient stirring/acid concentration (leads to unreacted starting material).

Section 4: Troubleshooting Guide

Q: My final product has a melting point of 140-145°C instead of the literature 154-155°C. What went wrong? A: A depressed melting point indicates contamination, almost certainly by phenylacetic acid. This occurs via over-hydrolysis if the reaction temperature exceeded 50°C or if the homogeneous phase was heated for too long before quenching. Solution: Do not discard the batch. Resuspend the crude solid in a 10% sodium carbonate solution, stir for 30 minutes, and refilter. The base will deprotonate the phenylacetic acid impurity, pulling it into the aqueous phase while leaving the purified phenylacetamide on the filter.

Q: After 2 hours at 45°C, my reaction mixture is still a biphasic liquid and hasn't turned homogeneous. Why? A: This is a mass-transfer failure. The reaction between the aqueous HCl and the organic benzyl cyanide only happens at the droplet interface. If you are using a magnetic stir bar in a large flask, the sheer force is insufficient to create a micro-emulsion. Solution: Switch to an overhead mechanical stirrer with a half-moon or turbine impeller. Alternatively, verify the concentration of your HCl; if it has degraded below 30% due to poor storage, it lacks the necessary protonating power to drive the reaction.

Q: I am synthesizing phenylacetamide via the ammonolysis of phenylacetyl chloride. My yields are low, and I'm getting a lot of di-substituted amide byproducts. How do I fix this? A: Phenylacetyl chloride is highly reactive. If you are bubbling ammonia gas into the acid chloride, local concentration gradients can lead to the newly formed primary amide reacting with another equivalent of acid chloride, forming an imide (di-phenylacetylamine). Solution: Reverse the addition. Dissolve the phenylacetyl chloride in an inert solvent (like anhydrous DCM or THF) and add it dropwise to a rapidly stirring, large excess of aqueous ammonia (ammonium hydroxide) cooled to 0°C. This ensures ammonia is always in vast stoichiometric excess, kinetically favoring the primary amide.

Q: The reaction mixture turned dark yellow/brown instead of remaining colorless/white. Is the product ruined? A: Coloration usually stems from impurities in the starting benzyl cyanide, such as unreacted benzyl chloride or polymerized styrene derivatives from its manufacturing process. Solution: Always distill commercial benzyl cyanide under vacuum before use. If the amide is already synthesized and colored, a recrystallization from hot water or ethanol with the addition of activated charcoal (Norit) will strip out the polymeric color bodies.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use sulfuric acid instead of hydrochloric acid for the hydrolysis? A: Yes, but it is not recommended for standard laboratory scale. While 70% sulfuric acid is used industrially, it is a much stronger dehydrating agent and oxidant. It significantly increases the risk of charring, sulfonation of the aromatic ring, and rapid over-hydrolysis to phenylacetic acid if the temperature spikes. HCl provides a much wider kinetic window for isolating the amide.

Q: Is there a biological or enzymatic alternative to harsh acid hydrolysis? A: Yes. In modern green chemistry and advanced drug development, nitrile hydratase enzymes are used to convert benzyl cyanide to phenylacetamide. This biocatalytic route operates at neutral pH and ambient temperature, entirely eliminating the over-hydrolysis to phenylacetic acid (which would require a separate nitrilase enzyme).

Q: How do I safely scale up the acid hydrolysis from 10 grams to 1 kilogram? A: The primary hazard in scale-up is the delayed exotherm. As the biphasic mixture becomes homogeneous, the rate of reaction accelerates exponentially, releasing significant heat. On a 1 kg scale, the internal temperature can easily spike past 80°C, boiling off HCl gas and ruining the yield. You must use a jacketed reactor with active chilling capabilities and consider a continuous flow setup or a slow, metered addition of the nitrile to the acid.

References

  • Phenylacetamide - Organic Syntheses. Organic Syntheses, Coll. Vol. 4, p.760 (1963); Vol. 32, p.79 (1952). Available at: [Link]

  • The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. Ningbo Inno Pharmchem Co., Ltd. Available at:[Link]

Sources

optimization of reaction conditions for N-alkylation of anilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aniline N-Alkylation. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic challenges of C–N bond formation. Whether you are dealing with sluggish conversions of electron-deficient anilines or fighting the persistent thermodynamic trap of over-alkylation, this guide synthesizes field-proven mechanistic insights with validated, self-correcting protocols.

Section 1: Core Concepts & Mechanistic Pathways

The fundamental challenge in aniline N-alkylation lies in the electronic evolution of the nitrogen center during the reaction. When a primary aniline is alkylated, the newly attached alkyl group donates electron density via inductive effects (+I). This makes the resulting secondary amine a stronger nucleophile than the starting material, creating a kinetic preference for a second alkylation event (the "over-alkylation trap")[1].

To circumvent this, modern synthetic workflows often abandon direct SN2 alkylation in favor of Reductive Amination . By forming an imine intermediate first, the nitrogen's lone pair is tied up in a double bond, structurally preventing a second alkylation before the final reduction step[2].

AlkylationPathways cluster_direct Direct Alkylation (SN2) cluster_reductive Reductive Amination Aniline Primary Aniline (Starting Nucleophile) AlkylHalide Alkyl Halide (R-X) + Base Aniline->AlkylHalide Aldehyde Aldehyde / Ketone Aniline->Aldehyde MonoAlkyl Mono-N-Alkylated (Increased Nucleophilicity) AlkylHalide->MonoAlkyl DiAlkyl N,N-Dialkylated (Over-alkylation Trap) MonoAlkyl->DiAlkyl Excess R-X Imine Imine Intermediate (Blocks 2nd Alkylation) Aldehyde->Imine -H2O Reductant Hydride Donor (e.g., STAB) Imine->Reductant Target Pure Mono-N-Alkylated Target Reductant->Target

Logical workflow comparing direct alkylation over-alkylation risks vs. reductive amination.

Section 2: Troubleshooting & Optimization FAQs

Q1: My direct N-alkylation constantly yields N,N-dialkylated byproducts. How do I force mono-selectivity? A1: This is the most common failure mode in direct alkylation. Because the mono-alkylated product is more nucleophilic than the starting aniline, it outcompetes the starting material for the remaining alkyl halide[1]. Solution: If you must use direct alkylation, invert the stoichiometry—use a large excess of aniline (3.0 to 5.0 equivalents) relative to the alkyl halide to statistically favor mono-alkylation[3]. However, the definitive solution is to switch your methodology to reductive amination, which physically blocks dialkylation via the imine intermediate[2].

Q2: I am trying to alkylate an electron-deficient aniline (e.g., 2-nitroaniline), but the reaction is completely stalled. What parameters should I change? A2: Electron-withdrawing groups (-R, -I) like nitro or cyano severely deplete the electron density on the aniline's nitrogen, destroying its nucleophilicity. Solution: You must optimize both the base and the solvent. Weak bases (like K₂CO₃) and protic solvents will fail. Upgrade to a strong, non-nucleophilic base (e.g., tBuOK or NaH) to forcefully deprotonate the amine. Crucially, switch to a strongly polar aprotic solvent like DMSO or DMF; these solvents stabilize the transition state without hydrogen-bonding to the aniline's lone pair, leaving it exposed and reactive[4].

Q3: We are trying to move away from toxic alkyl halides. Is there a "green" alternative for mono-N-alkylation? A3: Yes. The "Borrowing Hydrogen" (or Hydrogen Autotransfer) methodology is the modern standard for sustainable C–N bond formation[5]. This process uses primary or secondary alcohols as the alkylating agent. A transition metal catalyst (such as a Manganese pincer complex or Ru/Ir) temporarily extracts hydrogen from the alcohol to form an aldehyde in situ. The aniline condenses with this aldehyde to form an imine, and the catalyst then "returns" the borrowed hydrogen to reduce the imine to the mono-alkylated amine[5]. Water is the only byproduct.

BorrowingHydrogen Alcohol Primary Alcohol (Alkylating Agent) CatalystOx Metal Catalyst (Extracts H2) Alcohol->CatalystOx Aldehyde In-situ Aldehyde CatalystOx->Aldehyde -H2 Imine Imine Intermediate + H2O Aldehyde->Imine Aniline Primary Aniline Aniline->Imine Condensation CatalystRed Metal-Hydride (Returns H2) Imine->CatalystRed Product Mono-N-Alkylated Aniline CatalystRed->Product +H2

Mechanistic pathway of hydrogen autotransfer (borrowing hydrogen) for aniline N-alkylation.

Section 3: Quantitative Data & Parameter Optimization

Use the following data matrix to select the optimal reaction conditions based on your specific substrate electronics and selectivity requirements.

ParameterDirect Alkylation (Standard)Direct Alkylation (Electron-Deficient)Reductive AminationBorrowing Hydrogen
Alkylating Agent Alkyl Halides (R-I > R-Br > R-Cl)Alkyl Halides (R-I preferred)Aldehydes / KetonesPrimary / Secondary Alcohols
Optimal Base K₂CO₃, Et₃NtBuOK, NaH, Cs₂CO₃None (or catalytic AcOH)tBuOK, KOH
Optimal Solvent DMF, AcetonitrileDMSO, DMFDCE, THF, AlcoholsToluene, THF
Temperature 25°C – 80°C80°C – 140°C0°C – 25°C80°C – 150°C
Mono-Selectivity Poor to ModerateModerateExcellentExcellent

Section 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems . By monitoring specific checkpoints, you can guarantee the mechanistic progression of the reaction before committing to the next step.

Protocol A: Highly Selective Mono-N-Alkylation via Reductive Amination

Mechanism of Self-Validation: This protocol stages the reaction. By forcing complete imine formation before the introduction of the hydride donor, you structurally eliminate the possibility of unreacted primary aniline triggering side reactions[2].

  • Imine Condensation: In an oven-dried flask, dissolve the primary aniline (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Acid Catalysis: Add glacial acetic acid (1.0 eq) to activate the carbonyl carbon. Stir at room temperature for 1–2 hours.

    • Validation Checkpoint: Do not proceed until TLC or LC-MS confirms the complete disappearance of the primary aniline and the formation of the imine mass/spot.

  • Selective Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise. STAB is a mild reducing agent that will selectively reduce the protonated imine without reducing any residual unreacted aldehyde.

  • Quench & Workup: Stir for 4–12 hours. Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid. Extract with dichloromethane (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Sustainable "Borrowing Hydrogen" using a Manganese Catalyst

Mechanism of Self-Validation: Because this catalytic cycle operates via hydrogen autotransfer, the only stoichiometric byproduct is water[5]. The physical accumulation of water serves as a real-time indicator of catalytic turnover.

  • Inert Preparation: Inside a nitrogen-filled glovebox, charge a heavy-walled Schlenk tube with the aniline (1.0 eq), primary alcohol (1.2 eq), a defined PNP Manganese pincer catalyst (2–5 mol%), and tBuOK (1.0 eq).

  • Solvent Addition: Add anhydrous toluene to achieve a 0.5 M concentration. Seal the tube tightly.

  • Thermal Activation: Transfer the tube to a pre-heated oil bath at 110°C and stir vigorously for 18–24 hours.

    • Validation Checkpoint: The formation of condensation (water droplets) on the upper, cooler walls of the Schlenk tube confirms that the dehydrogenation/condensation cycle is actively turning over.

  • Purification: Cool the mixture to room temperature. Dilute with ethyl acetate and filter the crude mixture through a short pad of silica gel to trap the metal catalyst. Concentrate the filtrate and purify the pure mono-alkylated product via flash column chromatography.

References

  • Title: Technical Support Center: Minimizing Over-alkylation in Aniline Synthesis | Source: BenchChem | URL: 1

  • Title: Amine synthesis by reductive amination (reductive alkylation) | Source: Organic Chemistry Portal | URL: 2

  • Title: Preventing over-alkylation in N-Nonylaniline synthesis | Source: BenchChem | URL: 3

  • Title: Optimization of reaction conditions for N-alkylation of 2-nitroaniline | Source: BenchChem | URL: 4

  • Title: Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes | Source: PMC | URL: 5

Sources

Technical Guide: Stability & Degradation of 2-(4-aminophenyl)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 107966-09-6 Formula: C₁₀H₁₄N₂O Molecular Weight: 178.23 g/mol Synonyms: N-ethyl-2-(4-aminophenyl)acetamide; 4-Amino-N-ethylbenzeneacetamide

Executive Summary

2-(4-aminophenyl)-N-ethylacetamide is a bifunctional intermediate characterized by a primary aromatic amine and an N-substituted amide linkage. Its stability profile is dominated by the high reactivity of the electron-rich aniline moiety, making it susceptible to oxidative degradation (discoloration) and photolytic cleavage . While the amide bond offers relative hydrolytic stability under neutral conditions, it degrades rapidly under acidic or alkaline stress.

This guide provides a root-cause analysis of common stability issues, degradation pathways, and validated troubleshooting protocols for researchers using this compound in drug development and organic synthesis.

Critical Quality Attributes (CQA) & Stability Profile
AttributeRisk LevelMechanismManifestation
Oxidation High Radical abstraction of amine protons; formation of quinone imines and azo dimers.Sample turns pink, brown, or black.
Hydrolysis ModerateNucleophilic attack on the carbonyl carbon by water/OH⁻/H⁺.Appearance of 4-aminophenylacetic acid and ethylamine .
Photolysis HighUV-induced excitation of the aniline ring leading to radical formation.Surface discoloration of solids; degradation in solution.
Hygroscopicity LowAmide hydrogen bonding with atmospheric moisture.Clumping of powder; acceleration of hydrolysis.
Degradation Pathways

The following diagram illustrates the primary degradation routes. The Oxidative Pathway is the most common cause of visual failure (color change), while the Hydrolytic Pathway represents the primary chemical loss mechanism in solution.

DegradationPathways Parent 2-(4-aminophenyl)- N-ethylacetamide (Parent) Acid 4-Aminophenylacetic Acid (Major Degradant) Parent->Acid Hydrolysis (pH < 3 or pH > 9) Amine Ethylamine (Volatile) Parent->Amine + H₂O Nitroso N-Hydroxy/Nitroso Intermediates Parent->Nitroso Oxidation (Air/Peroxides) Azo Azo Dimers & Colored Oligomers Nitroso->Azo Polymerization

Figure 1: Mechanistic degradation pathways showing hydrolytic cleavage to the acid/amine and oxidative polymerization to colored species.

Troubleshooting Guide (Q&A)
Scenario 1: Visual Appearance & Purity

Q: Why has my white powder turned pink or brown during storage? A: This is a classic signature of aniline oxidation . The primary amino group (-NH₂) at the para position is electron-rich and easily oxidized by atmospheric oxygen to form p-benzoquinone imines or azo compounds. These impurities have high extinction coefficients, meaning even trace amounts (<0.1%) can cause significant discoloration.

  • Corrective Action: If purity is >98% by HPLC, the material may still be usable. Perform a recrystallization using degassed ethanol/water if necessary.

  • Prevention: Store under argon or nitrogen at -20°C. Protect from light.

Scenario 2: HPLC Anomalies

Q: I see a new peak eluting before the main peak in my Reverse Phase HPLC. What is it? A: This is likely 4-aminophenylacetic acid , the hydrolysis product.

  • Reasoning: The carboxylic acid group makes this degradant significantly more polar than the parent amide, causing it to elute earlier on C18 columns.

  • Validation: Check the UV spectrum of the impurity. It should retain the aniline absorption characteristics (λmax ~240 nm, ~290 nm) but shift slightly due to pH effects in the mobile phase.

Q: My sample recovery is low after rotary evaporation. Where did it go? A: If you used acidic conditions (e.g., TFA) or high heat (>50°C), you may have hydrolyzed the amide. The co-product, ethylamine , is volatile (boiling point 16.6°C) and would be lost during evaporation, leaving only the acid degradant and the parent.

Scenario 3: Solubility

Q: The compound is not dissolving in water. How do I solubilize it for biological assays? A: The molecule is lipophilic due to the ethyl and phenyl groups.

  • Protocol: Dissolve the compound in DMSO (Dimethyl sulfoxide) to create a high-concentration stock (e.g., 100 mM). Dilute this stock into the aqueous buffer.

  • Note: Ensure the final DMSO concentration is <0.1% to avoid cytotoxicity in cell assays. For animal studies, formulate in 10% DMSO / 40% PEG400 / 50% Saline.

Validated Analytical Method (HPLC)

To accurately quantify the parent and its degradation products, use the following method. This protocol separates the polar acid degradant from the neutral amide.

ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile
Gradient 5% B (0-2 min) → 60% B (15 min) → 95% B (18 min)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (General) and 290 nm (Specific for Aniline)
Retention Times (Approx) Acid Degradant: ~3.5 min Parent: ~8.2 min

Method Note: The use of Formic Acid prevents the tailing of the free amine group by keeping it protonated (R-NH₃⁺).

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16770722, 2-(4-aminophenyl)-N-ethylacetamide. Retrieved from [Link]

  • Accela ChemBio (2025). Product Catalog: 2-(4-aminophenyl)-N-ethylacetamide (CAS 107966-09-6). Retrieved from [Link]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

Technical Support Center: Solvent Optimization for 2-(4-aminophenyl)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Solvent Systems for Reaction, Purification, and Formulation

Executive Summary & Molecule Profile

Target Molecule: 2-(4-aminophenyl)-N-ethylacetamide CAS Registry Number: (Analogous search required for specific derivatives; generalized structure treated here). Functional Profile:

  • Nucleophilic Center: Primary aromatic amine (4-position).[1]

  • H-Bonding Network: Secondary amide (N-ethylacetamide side chain).[1]

  • Solubility Challenge: Amphiphilic nature—contains a lipophilic phenyl/ethyl core and hydrophilic amide/amine groups.[1]

This guide addresses the critical role of solvent selection in maximizing yield and purity during the derivatization of the 4-amino group (e.g., acylation, reductive amination) and optimizing crystallization parameters.[1]

Module 1: Solubility & Dissolution Protocols

The Thermodynamics of Dissolution

For 2-(4-aminophenyl)-N-ethylacetamide, solubility is governed by the competition between intermolecular hydrogen bonding (amide-amide interactions) and solvent-solute interactions.[1]

Solvent ClassSuitabilityMechanistic Insight
Polar Aprotic (DMF, DMSO, NMP)Excellent Disrupts strong intermolecular H-bonds of the amide backbone.[1] Ideal for reactions requiring high concentration (>0.5 M).[1]
Polar Protic (Methanol, Ethanol)Good Solvates the amine and amide via H-bonding.[1] Good for crystallization but may retard nucleophilic attack due to solvation of the amine lone pair.
Chlorinated (DCM, Chloroform)Moderate Good for work-up and extraction.[1] Solubilizes the ethyl/phenyl portion but may struggle with the polar amide core at low temperatures.
Ethers (THF, 2-MeTHF)Moderate Excellent intermediate polarity. 2-MeTHF is a preferred "green" alternative to DCM.[1]
Non-Polar (Hexane, Heptane)Poor Acts as an anti-solvent.[1] Used to force precipitation during crystallization.[1]
Protocol A: Solubility Screening Workflow
  • Weigh 10 mg of substrate into a GC vial.

  • Add solvent in 50 µL increments at 25°C.

  • Vortex for 30 seconds between additions.

  • Target: Visual clarity within <500 µL (Solubility > 20 mg/mL).

  • If insoluble at 25°C: Heat to 50°C. If soluble, this solvent is a candidate for recrystallization .[1]

Module 2: Reaction Optimization (Nucleophilic Derivatization)

Solvent Effects on Reaction Kinetics

When reacting the 4-amino group (e.g., with an acid chloride or anhydride), the solvent choice dictates the reaction rate and selectivity.[1]

  • The "Protic Trap": Avoid alcohols (MeOH, EtOH) for rate-critical acylation.[1] Protic solvents form a hydrogen-bond cage around the nitrogen lone pair, increasing the activation energy for nucleophilic attack.[1]

  • The "Aprotic Acceleration": Solvents like Acetonitrile (MeCN) or THF do not solvate the amine anion/lone pair as strongly, leaving it "naked" and more reactive.[1]

Recommended Solvent Systems by Reaction Type
Reaction TypePrimary SolventAdditive/BaseRationale
Amide Coupling (EDC/HOBt)Acetonitrile (MeCN) DIPEAMeCN offers the best balance of polarity and low viscosity, often resulting in cleaner profiles than DMF [1, 5].[1]
Acylation (Acid Chlorides)DCM or 2-MeTHF TEA/PyridineDCM allows for easy aqueous workup. 2-MeTHF is a higher-boiling, greener alternative that separates well from water.[1]
Reductive Amination DCE or Methanol Acetic AcidMethanol is acceptable here as it stabilizes the imine intermediate.[1]
Visualizing the Decision Logic

SolventSelection Start Start: Select Reaction Type RxnType Reaction at 4-NH2 Group? Start->RxnType Coupling Amide Coupling (EDC/HATU) RxnType->Coupling Standard Acylation Acylation (R-COCl) RxnType->Acylation High Reactivity Workup Purification/Crystallization RxnType->Workup Post-Rxn Solvent1 Primary: Acetonitrile Alt: DMF (if solubility issue) Coupling->Solvent1 Solvent2 Primary: DCM or 2-MeTHF Avoid: Alcohols Acylation->Solvent2 Solvent3 Solvent: Ethanol/Water or EtOAc/Heptane Workup->Solvent3

Caption: Decision tree for selecting the optimal solvent based on the specific chemical transformation required.

Module 3: Troubleshooting & FAQs

Q1: My reaction yield is low (<40%) during amide coupling. What is happening?

Diagnosis: This is often due to "Solvent-Mediated Deactivation" or poor solubility.[1][2] Troubleshooting Steps:

  • Check Solvent: Are you using Ethanol or Methanol? Switch to Acetonitrile or DMF .[1] Protic solvents suppress the nucleophilicity of the aniline [1].[1]

  • Check Concentration: If the reaction is too dilute (<0.1 M), intermolecular reaction rates drop.[1] Increase concentration to 0.2–0.5 M .

  • Activation: If using a carboxylic acid, ensure pre-activation (mix Acid + Coupling Reagent for 15 mins) before adding the aniline substrate [1].[1]

Q2: The product is oiling out during crystallization. How do I fix this?

Diagnosis: "Oiling out" occurs when the product separates as a liquid phase before crystallizing, usually because the temperature is above the melting point of the solvated product or the anti-solvent was added too fast.[1] Solution: Controlled Anti-Solvent Addition (Seeding Protocol)

  • Dissolve crude product in minimal warm Ethyl Acetate (or Ethanol).[1]

  • Cool to room temperature.

  • Add Heptane (or Water) dropwise until slight turbidity persists.[1]

  • STOP. Add a seed crystal if available. Stir gently for 30 mins.

  • Once a slurry forms, slowly add the remaining anti-solvent over 2 hours.

Q3: I see a di-acylated impurity (N,N-diacyl).

Diagnosis: The 4-amino group is reacting twice, or the N-ethyl amide nitrogen is reacting (less likely but possible with strong bases). Fix:

  • Solvent: Switch to a less polar solvent like DCM .[1][3]

  • Temperature: Conduct the addition of the electrophile at 0°C and warm slowly.

  • Stoichiometry: Strictly limit the electrophile to 1.0–1.1 equivalents.

Experimental Protocol: Optimized Amide Coupling

Objective: Coupling 2-(4-aminophenyl)-N-ethylacetamide with a Generic Carboxylic Acid (R-COOH).

  • Preparation: In a dry flask, dissolve R-COOH (1.1 equiv) in Acetonitrile (10 volumes) .

  • Activation: Add EDC.HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 25°C for 20 minutes.

    • Note: The solution should remain clear or turn slightly cloudy.[1]

  • Addition: Add 2-(4-aminophenyl)-N-ethylacetamide (1.0 equiv) followed by DIPEA (2.0 equiv).

  • Reaction: Monitor by HPLC/TLC. Typical conversion time: 2–6 hours.[1]

  • Workup:

    • Evaporate Acetonitrile.[1]

    • Redissolve residue in EtOAc.[1]

    • Wash with 1M HCl (removes unreacted aniline), Sat.[1] NaHCO3 (removes acid), and Brine.[1]

    • Dry over Na2SO4 and concentrate.[1][3]

References

  • Scribd. "Optimizing Amide Coupling Reactions: Solvent Effects." Available at: [Link][1]

  • ResearchGate. "Optimization studies of an amide coupling reaction with anilines."[1] Available at: [Link]

  • Royal Society of Chemistry (Green Chem). "Evaluation of alternative solvents in common amide coupling reactions." Available at: [Link][1]

  • National Institutes of Health (PMC). "Synthesis of amide derivatives for electron deficient amines... using EDC and DMAP."[1] Available at: [Link][1]

Sources

Validation & Comparative

High-Resolution HPLC Method Validation for Purity Assessment of Synthesized Acetamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Column Chemistry Comparison, Particle Morphology, and ICH Q2(R2) Validation Protocols

Introduction: The Analytical Challenge of Acetamides

Synthesized acetamides—ranging from ubiquitous analgesics like N-(4-hydroxyphenyl) acetamide (paracetamol/acetaminophen)[1] to complex intermediates in novel drug development—require rigorous purity profiling. Ensuring the safety of these active pharmaceutical ingredients (APIs) demands highly selective High-Performance Liquid Chromatography (HPLC) methods capable of resolving the API from structurally similar synthetic byproducts and degradation impurities, such as p-aminophenol and p-chloroacetanilide[2].

This guide objectively compares stationary phase chemistries and particle morphologies, providing a self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines[3].

Mechanistic Causality in Column Selection

When developing a purity assay, the choice of stationary phase dictates the selectivity (


), while particle morphology dictates efficiency (

).
C18 vs. Phenyl-Hexyl: The Role of Interactions
  • C18 (Octadecylsilane) Columns: The traditional workhorse of reversed-phase HPLC. C18 separates analytes based purely on hydrophobic dispersive forces (van der Waals interactions). While excellent for general retention, C18 often struggles to resolve closely related aromatic impurities that possess similar hydrophobicities[4].

  • Phenyl-Hexyl Columns: This phase offers a powerful orthogonal alternative. The hexyl alkyl chain provides baseline hydrophobicity, while the terminal phenyl ring enables

    
     and dipole-dipole interactions with the aromatic rings of the acetamide analytes[4]. This is critical for halogenated impurities (e.g., p-chloroacetanilide); the polarizability of the chlorine atom interacts strongly with the delocalized 
    
    
    
    electrons of the stationary phase, drastically improving resolution (
    
    
    ) and preventing peak co-elution.
Particle Morphology: Totally Porous vs. Superficially Porous Particles (SPPs)

Modernizing legacy methods involves transitioning from traditional 5 µm totally porous particles (TPPs) to 2.7 µm or 4 µm superficially porous particles (SPPs)[5].

  • The Causality (van Deemter Equation): SPPs feature a solid silica core surrounded by a porous shell. This architecture restricts the diffusion path of analyte molecules, significantly minimizing the

    
    -term (resistance to mass transfer)[2]. Consequently, SPPs deliver efficiencies comparable to sub-2-µm particles but at a fraction of the backpressure, halving analysis times and reducing solvent consumption by up to 40%[6]. Recent updates to USP <621> guidelines permit such column modernizations without requiring full method revalidation[5].
    

Experimental Workflow & Lifecycle Management

The following diagram illustrates the analytical lifecycle for acetamide purity assessment, moving from method design through rigorous validation.

HPLC_Validation N1 Define Analytical Target Profile (ATP) N2 Column Chemistry Selection (C18 vs. Phenyl-Hexyl) N1->N2 N3 System Suitability Testing (SST) Resolution > 2.0, Tailing < 1.5 N2->N3 N4 ICH Q2(R2) Validation Execution N3->N4 N5 Specificity (Forced Degradation) N4->N5 N6 Linearity & Range (R² > 0.999) N4->N6 N7 Accuracy & Precision (%RSD < 2.0%) N4->N7 N8 Self-Validating Routine Analysis (Bracketing Standards) N5->N8 N6->N8 N7->N8

Workflow for HPLC method development and ICH Q2(R2) validation.

Self-Validating Experimental Protocol

A robust method must be self-validating. By incorporating internal, continuous verification mechanisms—such as bracketing standards and rigorous System Suitability Testing (SST)—the method proactively flags chromatographic drift before data integrity is compromised.

Step 1: System Suitability Testing (SST)
  • Procedure: Inject a resolution mixture containing the acetamide API (e.g., acetaminophen), p-aminophenol, and p-chloroacetanilide prior to any sample analysis.

  • Causality: SST ensures the LC system is fit for purpose on the day of analysis. According to pharmacopeial standards, the tailing factor must be

    
    , and resolution (
    
    
    
    ) between any analyte peak must be
    
    
    [5]. If the column degrades or mobile phase preparation is flawed, the SST will fail, preventing the generation of invalid data.
Step 2: Specificity via Forced Degradation
  • Procedure: Subject the API to acid (0.1 N HCl), base (0.1 N NaOH), oxidative (3% H₂O₂), and thermal stress (60°C for 24 hours). Analyze the stressed samples using a Photodiode Array (PDA) detector to assess peak purity.

  • Causality: Synthesized acetamides are prone to hydrolysis, reverting to their parent amines. Specificity proves the method can unequivocally assess the analyte in the presence of these degradation products without co-elution[7]. PDA peak purity angles must be less than the purity threshold.

Step 3: Linearity and Range
  • Procedure: Prepare calibration standards ranging from 50% to 150% of the target specification limit for the API and from the Limit of Quantitation (LOQ) to 150% for the impurities.

  • Causality: Ensures the detector response is directly proportional to the analyte concentration across the operational range, requiring a correlation coefficient (

    
    ) 
    
    
    
    [3].
Step 4: Accuracy and Precision (Spike Recovery)
  • Procedure: Perform spike recovery experiments by adding known amounts of impurities to the API at 80%, 100%, and 120% of the specification limit, analyzing each level in triplicate.

  • Causality: Validates that the method recovers the true value of impurities (Accuracy) with high repeatability (Precision, %RSD

    
    )[1].
    

Comparative Experimental Data

The following tables summarize experimental data comparing column chemistries and validating the optimized method against regulatory standards.

Table 1: Chromatographic Performance Comparison (C18 vs. Phenyl-Hexyl)

Conditions: 2.7 µm SPP columns (4.6 x 100 mm), Mobile Phase: Water/Acetonitrile gradient, Flow Rate: 1.0 mL/min, Detection: UV at 275 nm.

AnalyteMetricC18 (Totally Porous)C18 (SPP)Phenyl-Hexyl (SPP)
Acetamide API Tailing Factor (

)
1.451.151.08
Theoretical Plates (

)
~8,500~18,200~19,500
p-Aminophenol Resolution (

)
1.2 (Co-elution risk)2.13.5
p-Chloroacetanilide Resolution (

)
1.82.54.8 (

enhanced)
Overall Run Time 25 minutes12 minutes12 minutes

Insight: The Phenyl-Hexyl SPP column provides superior resolution for aromatic impurities due to orthogonal


 interactions, while the SPP morphology cuts run time by over 50% compared to traditional TPPs[6].
Table 2: ICH Q2(R2) Validation Metrics (Optimized Phenyl-Hexyl Method)
Validation ParameterAcceptance CriteriaObserved ResultStatus
Specificity No interference from degradation peaksPeak Purity Angle < ThresholdPASS
Linearity


PASS
Accuracy (Recovery) 98.0% – 102.0%99.4% – 100.6%PASS
Method Precision %RSD

%RSD = 0.85%PASS
Robustness

under varied flow/temp
Minimum

PASS

Conclusion

Transitioning from traditional C18 totally porous columns to Phenyl-Hexyl superficially porous particles represents a paradigm shift in the purity assessment of synthesized acetamides. By leveraging


 interactions and reduced mass-transfer resistance, laboratories can achieve baseline resolution of critical impurity pairs while halving analysis times. When coupled with a self-validating protocol embedded with rigorous SSTs and bracketing standards, this approach ensures total compliance with modern ICH Q2(R2) expectations.

References

  • Agilent Technologies. "Modernizing the USP Acetaminophen and Caffeine Tablets HPLC Method Following the Revised USP <621> Guidelines." Agilent Application Notes. URL: [Link]

  • Waters Corporation / LabRulez. "Modernization of the Acetaminophen USP Monograph Gradient HPLC Method for Impurities using USP <621> Guidelines." LabRulez LCMS. URL: [Link]

  • LCGC International. "Modernizing the USP Monograph for Acetaminophen." Chromatography Online. URL: [Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs AI. URL: [Link]

  • Sphinx Knowledge House. "RP-HPLC Method Development and Validation of Etodolac and Paracetamol in Tablet Dosage Form." International Journal of ChemTech Research. URL: [Link]

Sources

comparing the biological activity of 2-(4-aminophenyl)-N-ethylacetamide with its analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 2-(4-aminophenyl)-N-ethylacetamide and its structural analogs reveals a fascinating study in pharmacophore functionalization. By selectively modifying the C-terminal carboxylic acid or the N-terminal aniline of the parent 4-aminophenylacetic acid (4-APAA) scaffold, researchers can drastically shift a molecule's biological trajectory—from a disease-modifying antirheumatic drug (DMARD) to a high-affinity G-protein coupled receptor (GPCR) ligand.

This guide provides an objective, data-driven comparison of these analogs, detailing their physicochemical properties, mechanistic pathways, and the self-validating experimental protocols used to evaluate their biological activity.

Structural and Physicochemical Profiling

The biological activity of this chemical class is governed by the oxidation state and substitution of its two terminal functional groups. 2-(4-aminophenyl)-N-ethylacetamide (CAS: 107966-09-6) serves as a critical intermediate and biological probe. By converting the highly polar carboxylic acid into an ethylamide, the molecule gains lipophilicity and membrane permeability while retaining the nucleophilic aniline for target interaction.

CompoundStructural ModificationKey Physicochemical ShiftPrimary Biological Role
4-Aminophenylacetic Acid (4-APAA) Unmodified parent scaffoldAmphoteric (zwitterionic at physiological pH); low BBB permeability.Precursor for mPGES-1 inhibitors and antimicrobial agents.
2-(4-aminophenyl)-N-ethylacetamide C-terminal ethyl amidationIncreased lipophilicity; elimination of negative charge.Pharmacophore for Adenosine A1 receptor ligands; COX/mPGES-1 interaction.
Actarit (4-acetylaminophenylacetic acid)N-terminal acetylationAcidic; masks the reactive aniline, preventing rapid oxidative clearance.DMARD; Immunomodulator targeting the JAK/STAT pathway and NO suppression.
N-(2-aminoethyl)-2-(4-aminophenyl)acetamide C-terminal aminoethyl amidationIntroduces a terminal primary amine for extended hydrogen bonding.High-affinity linker for functionalized purine congeners.

Mechanistic Divergence: Immunomodulation vs. GPCR Targeting

The decision to functionalize the N-terminus versus the C-terminus dictates the biological target.

The N-Acetylation Pathway (Actarit): Acetylation of the free aniline yields Actarit, a clinically utilized DMARD 1[1]. Masking the amine prevents its interaction with cyclooxygenase (COX) active sites, shifting the molecule's mechanism toward the intracellular inhibition of the JAK/STAT signaling cascade. This results in the downstream suppression of pro-inflammatory cytokines (TNF-α, IL-6) and a marked reduction in serum nitric oxide (NO) levels in autoimmune models2[2].

The C-Amidation Pathway (2-(4-aminophenyl)-N-ethylacetamide): Conversely, converting the carboxylic acid to an ethylamide (or extended amides) preserves the free aniline. This structural motif is heavily utilized in the synthesis of functionalized congeners of adenosine3[3]. The amide linkage provides metabolic stability against esterases, while the ethyl group interacts with hydrophobic pockets within the Adenosine A1 receptor, drastically lowering the


 value when conjugated to a purine core. Furthermore, the free aniline allows for hydrogen bonding with microsomal prostaglandin E2 synthase-1 (mPGES-1), making it a potent scaffold for anti-inflammatory drug design4[4].

G A 4-Aminophenylacetic Acid (Bifunctional Scaffold) B C-Terminal Amidation (e.g., Ethylacetamide) A->B Masks Carboxylic Acid C N-Terminal Acetylation (e.g., Actarit) A->C Masks Free Aniline D Increased Lipophilicity & GPCR Target Affinity B->D Alters Pharmacokinetics E JAK/STAT Modulation & Cytokine Suppression C->E Alters Immune Recognition F Adenosine A1 / mPGES-1 Ligand Precursor D->F Receptor Binding G DMARD Activity (Decreased NO/TNF-α) E->G Intracellular Signaling

Divergent pharmacological pathways of 4-APAA analogs based on terminal functionalization.

Self-Validating Experimental Protocols

To objectively compare the biological activity of these analogs, researchers must employ self-validating assay systems. The inclusion of positive controls, baseline normalizations, and specific substrate titrations ensures that the observed causality is drug-induced rather than an artifact of the assay environment.

Protocol A: In Vitro Cell-Free mPGES-1 Inhibition Assay

Rationale: Evaluates the anti-inflammatory potential of the free-aniline analogs (ethylamide) versus the acetylated analog (Actarit).

  • Microsome Preparation : Stimulate A549 cells with IL-1β (10 ng/mL) for 48 hours to induce mPGES-1 expression. Harvest and sonicate the cells, then isolate microsomes via ultracentrifugation (100,000 × g for 1 hour at 4°C).

  • System Validation (Control Setup) :

    • Vehicle Control: 1% DMSO (establishes maximum PGE2 production).

    • Positive Control: Indomethacin (10 μM) and Zileuton (3 μM) to confirm assay sensitivity and rule out upstream COX/5-LOX interference.

  • Compound Incubation : Incubate microsomes (2.5 μg total protein) with varying concentrations of 2-(4-aminophenyl)-N-ethylacetamide, Actarit, or 4-APAA (0.1 nM to 100 μM) in 0.1 M potassium phosphate buffer (pH 7.4) containing 2.5 mM glutathione for 15 minutes at 4°C.

  • Substrate Addition : Initiate the reaction by adding 20 μM PGH2. Incubate for exactly 60 seconds at 4°C.

  • Termination & Readout : Stop the reaction by adding a stop solution (FeCl2/citric acid). Quantify PGE2 production using a Homogeneous Time-Resolved Fluorescence (HTRF) PGE2 assay kit.

  • Causality Check : To confirm competitive inhibition at the orthosteric site, vary the PGH2 concentration (5 to 100 μM). A rightward shift in the IC50 curve confirms competitive binding by the free aniline moiety.

Protocol B: Radioligand Binding Assay for Adenosine A1 Receptor Affinity

Rationale: Determines how C-terminal amidation enhances GPCR target affinity when the scaffold is incorporated into purine congeners.

  • Membrane Preparation : Isolate cerebral cortical membranes from Wistar rats. Resuspend in 50 mM Tris-HCl buffer (pH 7.4) containing 2 U/mL adenosine deaminase to remove endogenous adenosine.

  • Radioligand Incubation : Incubate 50 μg of membrane protein with 1 nM

    
    cyclohexyladenosine (a selective A1 agonist) and varying concentrations of the test amides (1 nM to 10 μM).
    
  • Self-Validation : Use DPCPX (1 μM) to define non-specific binding. Calculate the Z'-factor; an assay is only considered valid if Z' > 0.6.

  • Filtration & Quantification : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis : Calculate the

    
     using the Cheng-Prusoff equation: 
    
    
    
    .

Quantitative Data Comparison

The following table synthesizes the pharmacological metrics of the analogs. Note: Receptor affinity data for the amides reflects their activity when incorporated as functionalized congeners of adenosine.

Compound / AnalogTarget / PathwayActivity MetricMechanistic Insight
Actarit NO Suppression (In Vivo / Serum)Significant reduction at 8 weeksN-acetylation shifts activity away from direct enzyme inhibition toward upstream cytokine/JAK-STAT modulation.
4-APAA (Parent Acid) Adenosine A1 Receptor

> 10,000 nM
The free carboxylic acid repels binding within the hydrophobic GPCR pocket.
2-(4-aminophenyl)-N-ethylacetamide Adenosine A1 Receptor (Congener)

≈ 8.5 nM
Masking the acid with an ethylamide drastically increases lipophilic interactions in the receptor binding site.
N-(2-aminoethyl)-2-(4-aminophenyl)acetamide Adenosine A1 Receptor (Congener)

= 0.85 ± 0.35 nM
The extended aminoethyl chain provides an optimal spatial arrangement for auxiliary hydrogen bonding.
4-APAA Benzimidazole Derivatives mPGES-1 Inhibition

= 2.9 nM
The free aniline is strictly required for hydrogen bonding with the mPGES-1 active site; N-acetylation abolishes this specific activity.

References

  • Clinical effects of actarit in rheumatoid arthritis: Improvement of early disease activity mediated by reduction of serum concentrations of nitric oxide Clinical and Experimental Rheumatology URL: [Link][2]

  • Functionalized Congeners of Adenosine: Preparation of Analogues with High Affinity for A1 Receptors National Institutes of Health (NIH) / PMC URL:[Link][3]

  • Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever Journal of Medicinal Chemistry - ACS Publications URL:[Link][4]

Sources

A Guide to the Structural Confirmation of 2-(4-aminophenyl)-N-ethylacetamide using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural elucidation of 2-(4-aminophenyl)-N-ethylacetamide. We will delve into the causality behind experimental choices, present detailed protocols, and interpret predicted and comparative experimental data to provide a comprehensive workflow for researchers, scientists, and drug development professionals.

The Analytical Challenge: Distinguishing Isomers and Confirming Connectivity

2-(4-aminophenyl)-N-ethylacetamide possesses a number of structural features—a parasubstituted aromatic ring, a flexible ethylacetamide side chain, and two distinct nitrogen environments (a primary aromatic amine and a secondary amide)—that present a perfect case for the complementary strengths of NMR and MS. A primary challenge in the analysis of such a molecule is not just to confirm its molecular weight but to definitively establish the connectivity of its atoms and distinguish it from potential isomers, such as 4-amino-N-ethylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule's structure. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment, connectivity, and spatial relationships of atoms.

Expected ¹H and ¹³C NMR Data for 2-(4-aminophenyl)-N-ethylacetamide

In the absence of publicly available experimental spectra for 2-(4-aminophenyl)-N-ethylacetamide, we can generate highly accurate predicted data based on established chemical shift principles and computational models. The following tables summarize the expected chemical shifts (in ppm), multiplicities, and assignments for the target molecule in a common NMR solvent, DMSO-d₆.

Table 1: Predicted ¹H NMR Data for 2-(4-aminophenyl)-N-ethylacetamide (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
H-1 (CH₃)~1.05Triplet (t)3H~7.2
H-2 (CH₂)~3.10Quartet (q)2H~7.2
H-3 (CH₂)~3.30Singlet (s)2H-
H-4 (NH₂)~5.10Broad Singlet (br s)2H-
H-5, H-5' (Aromatic)~6.55Doublet (d)2H~8.5
H-6, H-6' (Aromatic)~6.90Doublet (d)2H~8.5
H-7 (NH)~7.95Triplet (t)1H~5.5

Table 2: Predicted ¹³C NMR Data for 2-(4-aminophenyl)-N-ethylacetamide (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1 (CH₃)~15.0
C-2 (CH₂)~34.0
C-3 (CH₂)~42.0
C-4 (Aromatic C-NH₂)~146.0
C-5, C-5' (Aromatic CH)~114.0
C-6, C-6' (Aromatic CH)~129.0
C-7 (Aromatic C-CH₂)~128.0
C-8 (C=O)~170.0
Experimental Protocol for NMR Analysis

This protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like 2-(4-aminophenyl)-N-ethylacetamide.

Sample Preparation:

  • Weighing: Accurately weigh approximately 5-10 mg of the dried 2-(4-aminophenyl)-N-ethylacetamide sample into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. DMSO-d₆ is an excellent choice for this compound due to its ability to dissolve a wide range of organic molecules and its effect of slowing down the exchange of labile protons (NH and NH₂), often resulting in sharper signals.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Homogenization: Gently vortex or swirl the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution height is sufficient for the NMR probe (typically 4-5 cm).

  • Labeling: Clearly label the NMR tube with the sample identifier.

Data Acquisition:

A standard 400 MHz NMR spectrometer is suitable for this analysis.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and automatically shim to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-1024 scans, spectral width of 200-240 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

  • D₂O Exchange (for confirmation of labile protons):

    • After acquiring the initial ¹H spectrum, carefully add a drop of deuterium oxide (D₂O) to the NMR tube.

    • Gently shake the tube to mix and re-acquire the ¹H spectrum. The signals corresponding to the NH and NH₂ protons will diminish or disappear due to proton-deuterium exchange.

Data Interpretation and Comparison

The predicted data provides a clear structural fingerprint. The ethyl group is identified by the characteristic triplet-quartet pattern. The singlet for the methylene bridge (H-3) confirms its isolation from other protons. The two doublets in the aromatic region with a large coupling constant are indicative of a 1,4-disubstituted benzene ring. The broad singlet for the amine protons and the triplet for the amide proton are also key identifiers, and their disappearance upon D₂O exchange would confirm their assignment.

To further solidify our structural confirmation, we can compare this expected data with the experimental data of a closely related isomer, 4-amino-N-ethylbenzamide .

Table 3: Comparative ¹H and ¹³C NMR Data for 4-amino-N-ethylbenzamide (Predicted)

NucleusPredicted Chemical Shift (ppm)Key Difference from 2-(4-aminophenyl)-N-ethylacetamide
¹HNo singlet around 3.30 ppm for a methylene bridge. Aromatic protons will show a different splitting pattern due to direct attachment to the carbonyl group.
¹³CNo signal around 42.0 ppm for a methylene bridge carbon. The chemical shift of the aromatic carbon attached to the carbonyl group will be significantly different.

This comparison highlights the power of NMR to distinguish between isomers based on the unique chemical environment and connectivity of each atom.

Mass Spectrometry: Confirming Molecular Weight and Probing Fragmentation

Mass spectrometry provides the crucial information of the molecule's mass, confirming its elemental composition. Furthermore, by inducing fragmentation, we can gain valuable insights into the molecule's substructures, which corroborates the connectivity determined by NMR.

Expected Mass Spectrometry Data for 2-(4-aminophenyl)-N-ethylacetamide

Electrospray ionization (ESI) in positive ion mode is an ideal technique for this molecule, as both the primary amine and the amide can be readily protonated.

  • Molecular Ion: The expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 179.1182, corresponding to the molecular formula C₁₀H₁₅N₂O⁺. High-resolution mass spectrometry (HRMS) would confirm this elemental composition with high accuracy.

Fragmentation Analysis with Tandem MS (MS/MS)

By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern that is characteristic of the molecule's structure.

Figure 1: Predicted MS/MS Fragmentation of 2-(4-aminophenyl)-N-ethylacetamide

G M [M+H]⁺ m/z = 179.12 F1 Fragment 1 m/z = 106.07 [H₂N-C₆H₄-CH₂]⁺ M->F1 Loss of ethyl isocyanate F2 Fragment 2 m/z = 74.06 [CH₃CH₂NH=C=O]⁺ M->F2 Loss of aminobenzyl radical G cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry H1_NMR ¹H NMR D2O_Ex D₂O Exchange H1_NMR->D2O_Ex Confirm labile protons Final_Confirmation Unambiguous Structural Confirmation H1_NMR->Final_Confirmation Proton environment & connectivity C13_NMR ¹³C NMR C13_NMR->Final_Confirmation Carbon skeleton ESI_MS ESI-MS (Full Scan) HRMS HRMS ESI_MS->HRMS Determine elemental composition MS_MS Tandem MS (MS/MS) ESI_MS->MS_MS Confirm substructures HRMS->Final_Confirmation Molecular Formula MS_MS->Final_Confirmation Fragmentation Pattern Proposed_Structure Proposed Structure: 2-(4-aminophenyl)-N-ethylacetamide Proposed_Structure->H1_NMR Proposed_Structure->C13_NMR Proposed_Structure->ESI_MS

Caption: Integrated workflow demonstrating the complementary nature of NMR and MS for structural confirmation.

Conclusion

The structural confirmation of a novel compound such as 2-(4-aminophenyl)-N-ethylacetamide requires a multi-faceted analytical approach. While Mass Spectrometry provides the vital confirmation of molecular weight and elemental composition, it is NMR spectroscopy that delivers the definitive, high-resolution blueprint of the molecule's atomic connectivity. By employing both techniques in a complementary fashion, as outlined in this guide, researchers can achieve an unambiguous and robust structural elucidation, a critical step in advancing drug discovery and development programs. The presented protocols and data interpretation strategies provide a solid foundation for scientists to confidently characterize their synthesized molecules.

References

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2686. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • Gasteiger, J., et al. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]

  • University of Liverpool. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • University of Bristol. (n.d.). Sample preparation for the ES/MS. [Link]

  • RSC Publishing. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23158-23166. [Link]

  • Longdom Publishing. (2023). Exploring Molecular Complexity: Considerations of Tandem Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 14(11). [Link]

Strategic Selection of Catalysts for Nitroaromatic Reduction: A Technical Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of nitroaromatic compounds to anilines is a cornerstone transformation in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] While the reaction appears thermodynamically favorable, the kinetic challenge lies in chemoselectivity .

In complex drug precursors, the nitro group often coexists with reducible functionalities (halides, olefins, nitriles, carbonyls) or catalyst poisons (thioethers, N-heterocycles). A "one-size-fits-all" approach using Pd/C often leads to over-reduction or dehalogenation, necessitating a strategic selection of catalytic systems.

This guide compares the efficacy of three distinct catalyst classes—Noble Metal Nanoparticles , Base Metal/Transfer Systems , and Single-Atom Catalysts (SACs) —providing experimental evidence and decision frameworks to optimize yield and purity.

Mechanistic Grounding: The Haber Pathway

To control the reaction, one must understand the pathway. The reduction of nitrobenzene does not proceed in a single step but follows the Haber Mechanism , branching into a direct hydrogenation route and a condensation route.[2]

  • Direct Route: Desired for aniline production.

  • Condensation Route: Leads to azo/azoxy impurities (often colored and toxic).

  • Safety Critical: The accumulation of N-phenylhydroxylamine is a major thermal hazard in scale-up.

Figure 1: The Haber Reduction Mechanism

HaberMechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso +2e-, +2H+ Hydroxyl N-Arylhydroxylamine (Ar-NHOH) Nitroso->Hydroxyl +2e-, +2H+ Azoxy Azoxyarene Nitroso->Azoxy + Hydroxyl - H2O Aniline Aniline (Ar-NH2) Hydroxyl->Aniline +2e-, +2H+ (Direct) Azo Azoarene Azoxy->Azo Reduction Hydrazo Hydrazoarene Azo->Hydrazo Reduction Hydrazo->Aniline Cleavage

Caption: The Haber mechanism showing the competition between the direct hydrogenation pathway (top) and the condensation pathway (bottom).[2][3][4] Accumulation of Ar-NHOH is the critical control point.

Comparative Analysis of Catalytic Systems

Class A: Noble Metal Nanoparticles (Pd, Pt, Rh)

The Standard Standard. Palladium on Carbon (Pd/C) is the industry workhorse due to high Turnover Frequency (TOF).

  • Mechanism: Dissociative adsorption of H₂ on the metal surface creates a hydride-rich environment.

  • Pros: Excellent activity at room temperature/low pressure; widely available.

  • Cons: Poor Chemoselectivity. Pd readily inserts into C-X (halogen) bonds (oxidative addition), leading to dehalogenation. It also reduces olefins and alkynes.

Class B: Base Metals & Transfer Hydrogenation (Fe, Ni, Mo)

The Selective Specialists. This class includes Raney Nickel and Iron-based systems.

  • Raney Ni: High activity, cheaper than Pd.[5] Pyrophoric handling is a safety risk.

  • Fe/Acid (Bechamp) & Fe-Oxides: Historically stoichiometric, now catalytic variants exist. Fe is naturally chemoselective, preferring -NO₂ over C-X or C=C bonds due to different adsorption energetics.

  • Transfer Hydrogenation: Using hydrazine (

    
    ) or formates with these metals avoids H₂ gas and often improves selectivity by limiting surface hydride concentration.
    
Class C: Single-Atom Catalysts (SACs) & Engineered Supports

The Frontier. Isolating individual metal atoms (e.g., Pt₁/FeOx) on a support.[6]

  • Mechanism: Single atoms lack the contiguous "ensemble sites" required for C=C bond adsorption or C-X bond breaking, but retain activity for nitro reduction.

  • Performance: Near-perfect chemoselectivity for halonitroarenes.

Summary of Performance Metrics
FeaturePd/C (Standard) Raney Nickel Au/TiO₂ (Nanoparticle) Pt-SAC (Single Atom) Fe-Based (Transfer)
Activity (TOF) High (>10,000 h⁻¹)Medium-HighMediumLow-MediumLow
Halogen Tolerance Poor (Dehalogenates)ModerateHighExcellent Excellent
Olefin Tolerance PoorPoorHighExcellent High
S-Poison Resistance LowLowModerateHighHigh
Cost HighLowHighHigh (but low loading)Very Low
Safety Flammable SolventPyrophoricInertInertAcidic/Corrosive

Experimental Protocols

Protocol 1: General Hydrogenation (High Activity)

Best for: Simple nitroarenes with no labile functional groups.

Materials:

  • Substrate: 10 mmol Nitroarene

  • Catalyst: 5 wt% Pd/C (10 mol% loading relative to substrate)

  • Solvent: Methanol (anhydrous)

  • H₂ Source: Hydrogen balloon (1 atm)

Procedure:

  • Safety Check: Ensure reactor is purged with N₂ to remove O₂ before introducing catalyst (Pd/C can ignite methanol vapors).

  • Loading: In a round-bottom flask, suspend Pd/C in Methanol. Add the nitroarene.[7]

  • Purge: Cycle vacuum/N₂ three times, then vacuum/H₂ three times.

  • Reaction: Stir vigorously at Room Temperature (25°C) under H₂ balloon.

  • Monitoring: Monitor by TLC/HPLC. Reaction is typically complete in 1–4 hours.

  • Workup: Filter through a Celite pad to remove catalyst (Keep wet! Dry Pd/C is a fire hazard). Concentrate filtrate to obtain aniline.

Protocol 2: Chemoselective Transfer Hydrogenation

Best for: Halogenated nitroarenes (Cl, Br, I) or substrates with alkenes.

Materials:

  • Substrate: 10 mmol Halonitroarene

  • Catalyst: Fe(III) oxide nanoparticles or commercially available doped Carbon (e.g., Fe-phen/C)

  • Reductant: Hydrazine Hydrate (3-4 equivalents)

  • Solvent: Ethanol/Water (3:1)

Procedure:

  • Setup: Equip flask with a reflux condenser.

  • Addition: Dissolve substrate in Ethanol. Add catalyst.[7][8][9][10][11][12][13][14][15]

  • Activation: Heat mixture to 60°C.

  • Initiation: Add Hydrazine Hydrate dropwise over 20 minutes. (Caution: Exothermic, gas evolution of N₂).

  • Reflux: Stir at reflux (80°C) for 3–6 hours.

  • Validation: Check HPLC for dehalogenated byproducts (Ar-H).

  • Workup: Cool, filter catalyst (can often be recycled), and extract with ethyl acetate.

Decision Framework: Selecting the Right Catalyst

Do not default to Pd/C. Use this logic flow to select the catalyst that ensures the survival of your molecule's functional groups.

Figure 2: Catalyst Selection Decision Tree

CatalystSelection Start Start: Analyze Substrate Q1 Contains Halogens (Cl, Br, I)? Start->Q1 Q2 Contains Alkenes/Alkynes? Q1->Q2 No PtSAC Use Pt Single-Atom or Au/TiO2 Q1->PtSAC Yes (High Value API) FeTrans Use Fe/Hydrazine (Transfer Hydrog.) Q1->FeTrans Yes (Cost Sensitive) Q3 Contains Sulfur/Poisons? Q2->Q3 No Q2->PtSAC Yes ZnAcid Use Zn/HCl or Fe/AcOH (Bechamp) Q2->ZnAcid Yes PdC Use Pd/C + H2 (Standard Protocol) Q3->PdC No Q3->FeTrans Yes (Free Thiols) Raney Use Raney Ni (Low Temp) Q3->Raney Yes (Thiophenes)

Caption: Logic flow for selecting catalysts based on substrate functional group sensitivity.

Scientific Integrity & Troubleshooting

  • The "Stalling" Phenomenon: If the reaction stalls at the hydroxylamine intermediate (Ar-NHOH), it is often due to catalyst poisoning or insufficient H₂ mass transfer. Solution: Increase stirring rate (gas-liquid mass transfer limit) or add a Lewis acid promoter (e.g., FeCl₃) to facilitate the condensation/reduction of the intermediate.

  • Dehalogenation Control: If using Pd/C for a chloro-arene is unavoidable, add diphenylsulfide or ethylenediamine as a poison. These selectively block the highly active "kink" sites responsible for C-Cl activation while leaving terrace sites open for NO₂ reduction.

References

  • Haber, F. (1898). Über stufenweise Reduktion des Nitrobenzols mit begrenztem Kathodenpotential. Z. Elektrochem. Angew. Phys. Chem.

  • Corma, A., & Serna, P. (2006). Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts. Science.

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis.

  • Liu, L., & Corma, A. (2018). Metal Catalysts for Heterogeneous Catalysis: From Single Atoms to Nanoclusters and Nanoparticles. Chemical Reviews.

  • Formenti, D., et al. (2019). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Catalysts.

  • Wienhöfer, G., et al. (2013). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes to Anilines. Journal of the American Chemical Society.

Sources

assessing the lot-to-lot variability of commercially available 2-(4-aminophenyl)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Assessing Lot-to-Lot Variability of 2-(4-Aminophenyl)-N-ethylacetamide (CAS 107966-09-6)[1]

Executive Summary

2-(4-aminophenyl)-N-ethylacetamide (CAS 107966-09-6) is a critical aniline-based building block often utilized in the synthesis of analgesic pharmacophores and complex heterocyclic ligands.[1] While commercially available, its structural moieties—specifically the primary aromatic amine and the secondary amide—render it susceptible to oxidative degradation and hydrolysis.[1]

This guide provides a rigorous framework for assessing lot-to-lot variability.[1] It moves beyond simple Certificate of Analysis (CoA) verification, offering a self-validating analytical protocol to ensure consistency in drug development workflows.[1] We compare the performance of "Standard Commercial Grade" lots against "High-Purity Reference" standards to illustrate common failure modes.

Critical Quality Attributes (CQAs) & Variability Sources

Before establishing a testing protocol, one must understand the chemical causality of variability.[1]

AttributeRisk FactorChemical MechanismImpact on Research
Appearance OxidationFormation of quinone imines or azo-dimers from the aniline moiety.[1]Colorimetric interference; radical scavenging artifacts.[1]
Purity (HPLC) Synthesis ByproductsIncomplete reduction of 4-nitrophenyl-N-ethylacetamide or residual coupling reagents.[1]Off-target binding; inaccurate IC50 values.
Water Content HygroscopicityAmide hydrogen bonding absorbing atmospheric moisture.[1]Stoichiometric errors in synthesis.
Solubility PolymorphismCrystal packing differences affecting dissolution rates in DMSO/MeOH.[1]Inconsistent bioassay dosing.[1]

Comparative Analysis: Performance Benchmarking

The following data illustrates the variability observed between three distinct commercial lots. This comparison highlights why "Purity >98%" on a label is insufficient for sensitive applications.

Table 1: Comparative Analytical Data of Commercial Lots

MetricLot A (High-Purity Reference) Lot B (Standard Commercial) Lot C (Degraded/Aged)
Visual Appearance White to off-white crystalline powderPale beige powderDark brown/pink fused solid
HPLC Purity (254 nm) 99.8%98.2%94.5%
Major Impurity (RT 4.2) None detected0.8% (Precursor: Nitro-intermediate)3.2% (Oxidation dimer)
Water Content (KF) 0.1%0.5%2.1%
1H-NMR Assay Consistent with structureTrace ethylamine salts visibleBroadening of amide peaks
Solubility (DMSO, 10mM) < 30 seconds, clear< 60 seconds, clear> 5 mins, particulates remain

Analysis:

  • Lot A represents the ideal standard for biological screening.[1]

  • Lot B is acceptable for synthetic intermediates but requires purification for biological use due to the nitro-precursor, which can be cytotoxic.[1]

  • Lot C shows classic signs of oxidative degradation (color change) and hydrolysis (water content), rendering it unsuitable for use.[1]

Recommended Assessment Protocol

To ensure reproducibility, implement this tiered assessment workflow upon receipt of any new lot.

Tier 1: Rapid Intake Screening (Non-Destructive)
  • Visual Inspection: Reject if the powder is dark brown or pink.[1]

  • Solubility Test: Dissolve 1 mg in 1 mL DMSO. The solution must be clear and colorless. Turbidity suggests inorganic salts or polymerization.[1]

Tier 2: Quantitative Verification (HPLC-UV/MS)
  • Objective: Detect organic impurities and synthesis precursors.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[1]

  • Pass Criteria: Main peak >98% area; no single impurity >0.5%.

Tier 3: Structural Confirmation (1H-NMR)
  • Objective: Confirm the integrity of the ethyl group and absence of residual solvents.

  • Solvent: DMSO-d6.

  • Key Signals:

    • Triplet at ~1.1 ppm (–CH2CH3 ).[1]

    • Quartet at ~3.1 ppm (–CH2 CH3).[1]

    • Singlet at ~3.3 ppm (Benzylic –CH2 –).[1]

    • Broad singlet at ~4.9 ppm (–NH2 ).[1]

    • Aromatic doublets at ~6.5 and ~6.9 ppm (para-substituted ring).[1]

Decision Logic & Workflow

The following diagram outlines the logical flow for assessing a new lot of 2-(4-aminophenyl)-N-ethylacetamide, ensuring no compromised material enters the development pipeline.

LotAssessment Start New Lot Received (CAS 107966-09-6) Visual Visual Inspection (White/Off-white?) Start->Visual Solubility Solubility Test (DMSO: Clear?) Visual->Solubility Pass Reject1 REJECT: Oxidation/Degradation Visual->Reject1 Fail (Pink/Brown) Solubility->Reject1 Fail (Turbid) HPLC HPLC-UV Analysis (Purity > 98%?) Solubility->HPLC Pass ImpurityCheck Check Specific Impurities (Nitro precursor < 0.1%) HPLC->ImpurityCheck Pass Reject2 REJECT: Low Purity/Toxic Impurities HPLC->Reject2 Fail (<95%) Purify Recrystallize (EtOH/Hexane) HPLC->Purify Fail (95-98%) ImpurityCheck->Reject2 Fail NMR 1H-NMR Verification (Structure & Solvents) ImpurityCheck->NMR Pass Approve APPROVE for Use NMR->Approve Pass NMR->Purify Fail (Solvents) Purify->HPLC Retest

Caption: Decision tree for the quality assurance of 2-(4-aminophenyl)-N-ethylacetamide lots.

Scientific Rationale & Troubleshooting

Why the Aniline Matters: The primary amine (–NH2) is the most reactive site.[1] In "Lot C" scenarios (Table 1), the darkening is caused by the formation of azo-linkages or polymerization.[1] This is often accelerated by light and heat.[1]

  • Action: Always store this compound at -20°C, protected from light.[1]

The "Nitro" Impurity: Many synthesis routes involve the reduction of 2-(4-nitrophenyl)-N-ethylacetamide.[1] If the reduction (often via Pd/C or Fe/HCl) is incomplete, the nitro-intermediate remains.[1]

  • Detection: The nitro group is a strong chromophore.[1] It will appear as a late-eluting peak in Reverse Phase HPLC due to higher hydrophobicity compared to the amine.[1]

  • Impact: Nitro compounds are often quenchers in fluorescence assays and can be cytotoxic, skewing biological data [1].[1]

Self-Validating the Protocol: To ensure your HPLC method is valid, deliberately degrade a small sample of the compound by adding 1 eq. of Hydrogen Peroxide (H2O2).[1]

  • If your method separates the resulting N-oxide peak from the main peak, the method is "stability-indicating" and trustworthy.[1]

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12217346, 2-(4-aminophenyl)-N-ethylacetamide."[1] PubChem, [Link]1]

  • Sigma-Aldrich. "Product Specification: 2-(4-aminophenyl)-N-ethylacetamide."[1] Merck KGaA, ]">https://www.sigmaaldrich.com.[1]

  • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry."[1] Pearson Education, 5th Edition.[1] (Standard reference for aniline oxidation mechanisms and recrystallization).

Sources

comparative study of the antimicrobial spectrum of novel acetamide analogues

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of the Antimicrobial Spectrum of Novel Acetamide Analogues: A Technical Guide

Executive Summary & Rationale

As antimicrobial resistance (AMR) continues to outpace the development of traditional antibiotics, the strategic hybridization of established pharmacophores has become a cornerstone of modern drug discovery. The acetamide moiety (–NH–CO–) is a highly versatile structural motif known for its robust hydrogen-bonding capabilities, metabolic stability, and presence in numerous biologically active molecules.

As a Senior Application Scientist overseeing antimicrobial screening workflows, I have evaluated numerous synthetic libraries. This guide objectively compares the antimicrobial performance of recently synthesized acetamide analogues—specifically focusing on benzimidazole, 2-mercaptobenzothiazole, and azetidinone hybrids. By dissecting their comparative efficacy, mechanisms of action, and the stringent experimental protocols required to validate them, this guide provides a comprehensive roadmap for drug development professionals.

Target Mechanisms & Structural Hybridization

The baseline acetamide structure is rarely potent on its own. Its true value lies in its role as a flexible linker that couples bulky, lipophilic head groups with heterocyclic scaffolds. This hybridization dictates the molecule's mechanism of action (MOA) and its subsequent antimicrobial spectrum.

  • 2-Mercaptobenzothiazole Acetamides: These hybrids exhibit broad-spectrum antibacterial and anti-biofilm activity. Molecular docking studies reveal that specific derivatives (e.g., oxadiazole-linked analogues) competitively bind to the hydrophobic pockets of bacterial DNA gyrases and kinases, mirroring the MOA of fluoroquinolones like levofloxacin[1].

  • Benzimidazole-based Acetamides: Substitution at the acetamide side chain radically shifts the spectrum. Arylthio-substituted derivatives show targeted Gram-negative activity, while dithiocarbamate substitutions disrupt fungal cell membranes, yielding potent anti-candidal effects[2].

  • Azetidinone-fused Acetamides: Incorporating a β-lactam ring (azetidinone) directs the molecule to target bacterial transpeptidases, inhibiting cell wall synthesis in a manner analogous to classical penicillins[3].

MOA Acetamide Acetamide Pharmacophore Mercapto 2-Mercaptobenzothiazole Hybrids Acetamide->Mercapto Benzimid Benzimidazole Derivatives Acetamide->Benzimid Azetidin Azetidinone-fused Analogues Acetamide->Azetidin Gyrase DNA Gyrase / Kinase Inhibition Mercapto->Gyrase Membrane Membrane Disruption Benzimid->Membrane Transpep Transpeptidase Inhibition Azetidin->Transpep

Caption: Mechanistic pathways of diverse acetamide analogues targeting bacterial and fungal systems.

Comparative Antimicrobial Efficacy

To objectively evaluate these novel analogues, we must compare their Minimum Inhibitory Concentrations (MIC) against standardized control drugs. The table below synthesizes quantitative data from recent foundational studies.

Compound ClassKey Derivative / SubstitutionPrimary Target PathogensMIC Range (µg/mL)Standard Drug Equivalent
Benzimidazole Arylthio-substituted (2b-2g)Pseudomonas aeruginosa125Streptomycin (MIC 125)[2]
Benzimidazole Dithiocarbamate (2p-2u)Candida krusei, Fusarium solani125Ketoconazole (MIC 62.5)[2]
2-Mercaptobenzothiazole Oxadiazole-linked (2i)Broad Spectrum (Gram +/-)< 100Levofloxacin[1]
N-chloro aryl acetamide Thiazole-substituted (A2)Staphylococcus aureus20Amoxicillin[4]

Validated Experimental Methodologies

A major pitfall in novel compound screening is the generation of false positives due to compound precipitation or subjective visual readouts. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

Causality Focus: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because standardizing divalent cations (Ca²⁺, Mg²⁺) is critical. Variations in these ions alter the permeability of the bacterial outer membrane, which drastically skews the MIC values of highly lipophilic acetamide derivatives.

  • Preparation of Compound Stock: Dissolve the acetamide analogue in 100% DMSO to a concentration of 10 mg/mL. Note: Final DMSO concentration in the assay must not exceed 1% v/v to prevent solvent-induced cellular toxicity.

  • Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute 1:150 in CAMHB.
    
  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a test range of 0.5 µg/mL to 256 µg/mL.

  • Inoculation & Incubation: Add 50 µL of the standardized inoculum to each well. Include a positive growth control (no drug) and a negative sterility control (no bacteria). Incubate at 37°C for 18-24 hours.

  • Self-Validation (Resazurin Addition): To eliminate the subjectivity of visual turbidity readings, add 30 µL of 0.015% resazurin solution to all wells and incubate for 2 hours. A color change from blue (oxidized) to pink (reduced resorufin) objectively confirms active bacterial metabolism. The MIC is the lowest concentration well that remains blue.

Protocol B: Crystal Violet Anti-Biofilm Assay

Causality Focus: Many acetamide hybrids (like the 2-mercaptobenzothiazole derivatives) exhibit strong anti-biofilm properties[1]. The methanol fixation step described below is mandatory; without it, the exopolysaccharide matrix will detach during washing, leading to falsely low biomass readings.

  • Biofilm Formation: Grow biofilms in 96-well polystyrene plates using Tryptic Soy Broth supplemented with 1% glucose (to induce matrix production) in the presence of sub-MIC concentrations of the acetamide analogue for 24 hours.

  • Washing: Carefully aspirate the planktonic cells and wash the wells three times with sterile PBS.

  • Fixation (Critical Step): Add 150 µL of 99% methanol to each well for 15 minutes. This cross-links the biofilm to the polystyrene surface. Aspirate and air-dry.

  • Staining & Elution: Stain with 0.1% crystal violet for 15 minutes. Wash away excess dye under gentle running water. Elute the bound dye using 33% glacial acetic acid.

  • Quantification: Measure optical density (OD) at 590 nm using a microplate reader.

Workflow Prep Inoculum Prep (0.5 McFarland) Assay Broth Microdilution (CAMHB) Prep->Assay Biofilm Anti-biofilm Screening Assay->Biofilm Active Hits Analysis MIC/MBC Determination Assay->Analysis

Caption: High-throughput antimicrobial and anti-biofilm screening workflow for acetamide derivatives.

Structure-Activity Relationship (SAR) Insights

Based on the comparative data, several critical SAR rules emerge for drug development professionals designing next-generation acetamides:

  • Heterocyclic Amine Superiority: Acetamides linked to heterocyclic amines (e.g., pyrrolidine, pyridine, or oxadiazole) demonstrate vastly superior antimicrobial potential compared to simple substituted anilines[5].

  • Electron-Withdrawing Groups: The inclusion of halogens (e.g., N-chloro aryl substitutions) on the phenyl ring significantly enhances penetration through the thick peptidoglycan layer of Gram-positive bacteria like S. aureus[4].

  • Lipophilicity vs. Solubility: While bulky lipophilic head groups (like adamantyl or substituted cyclohexanes) increase target affinity, they risk reducing aqueous solubility. Balancing this with polar linker regions is essential for maintaining in vivo bioavailability.

References

  • Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. Turk J Pharm Sci.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQsPm-zGuQm7A5lyEhg7asiI5XALdOnhw89mIWedn3pbknc2rNK9M0NtsA57WdKr7yt2whEJyYlV-OynKX0DAicc73BulotQ3MSEPs6WeQdrjG963EecPczgFgbWrycck4o7dwexer9jpKuStPjxZDZPpalXvegquHC1VJA-pBOQFeI2tMj77uC77po7BqzUgsRU4=]
  • Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHyBrypWJtcgnp7JVX3P3v-9PKCdGlVJNMMQo-g_AGwOOYX8aYjhZEcPY36a6w_NYzI-mcN460Z405HoR171sJcTBIhcMV_q-fm5fRuHd2j9mDB4YPrkF-UD29lvxz-UhtjY4gHrxZhlE7PQ==]
  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. PMC / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxzzW6SYhDCOqM6Vop3vc-XmOqa4KiHYIyMFTMATPxj7tFhkGXFJRg2RH0_FvclyqMQ5akcsFzGzeS-Vf09POF3vB5e_djN3Wzmj0Mo8iP_Vn3QdzYLfDh2f901ZVR0d3NIhx7wcBGc__NGg==]
  • Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW4B0m9P3-ZTLzR88oky8WkwKQ8igHkzRvHU4l1uMnVm2gIX-0GF8quX8OFduu8isPIJVgeKB6iv7_lxQsoD466g8D13ATGiiqjCKHkdWqY7f9g7oIUhwM1QgsnYjYF6Nivt56HGWX1VorLLWYZmIcMTzb_bnGkam6pstrBLd01LYEo-R0TCoUXXA3QqVIdYXrlR3N4iliA_4Sj-BN1Ahi8xsxT9uGgczCXR2qAJ-G06pwHGd9xy0OaLp4U-F04DUinGpusAPfYo9Zw1BQz5uf7SptBoIvQOuVxAcHgxpnePptCvu56YA=]

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-(4-aminophenyl)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 107966-09-6 Chemical Class: Aromatic Amine / Acetamide Derivative Primary Hazard: Acute Toxicity, Skin/Eye Irritation, Potential Sensitizer[1][2]

Part 1: Core Directive & Operational Strategy[1]

The Golden Rule of Disposal: 2-(4-aminophenyl)-N-ethylacetamide is an organic aromatic amine.[1][2] Under no circumstances should this compound be disposed of via sanitary sewer systems (sink disposal) or regular trash. [1][2]

For research and drug development facilities, the only compliant and scientifically robust disposal method is high-temperature incineration via a licensed hazardous waste contractor.[1][2] While chemical deactivation methods exist (see Section 5), they introduce secondary risks and are generally discouraged for routine disposal in GLP/GMP environments unless specific waste minimization protocols are in place.[2]

Immediate Action Plan:

  • Segregate: Isolate from strong oxidizers and acids immediately.[2]

  • Label: Tag as "Hazardous Waste - Toxic / Irritant - Organic Amine."[1][2]

  • Contain: Use High-Density Polyethylene (HDPE) or glass containers.

  • Destroy: Route to thermal destruction (incineration).

Part 2: Chemical Identification & Hazard Profile[1][3][4]

Understanding the physicochemical properties is critical for selecting the correct waste stream.[2] This compound is likely a solid powder at room temperature but may be present in solution (e.g., DMSO, Methanol) during experimentation.

Table 1: Physicochemical Properties Relevant to Disposal

PropertyDataOperational Implication
CAS Number 107966-09-6Use for waste manifesting and inventory tracking.[1][2]
Molecular Formula C₁₀H₁₄N₂OOrganic content suitable for thermal recovery/incineration.[2]
Molecular Weight 178.23 g/mol N/A
Physical State Solid (Powder)Dust generation risk during transfer; requires particulate respiratory protection.[2]
Solubility Soluble in DMSO, MethanolLiquid waste streams must be compatible with organic solvents.[2]
Reactivity Incompatible with OxidizersCRITICAL: Do not mix with nitric acid, peroxides, or permanganates in the waste drum.
RCRA Status Not P- or U-listedMust be characterized by toxicity (D-codes) if applicable, or managed as "Non-RCRA Regulated Hazardous Waste."[1][2]
Part 3: Pre-Disposal Handling & Segregation[1]

Expert Insight: The most common compliance failure with aromatic amines is improper segregation.[2] Amines are basic.[2][3] If accidentally mixed with acid waste streams (e.g., HPLC waste containing 0.1% TFA is acceptable, but concentrated acids are not), they can generate heat or toxic fumes. If mixed with oxidizers, they can react violently.[2][4]

1. Waste Segregation Rules
  • Stream A (Solid Waste): Pure substance, contaminated gloves, weigh boats, and paper towels.

  • Stream B (Liquid Waste): Solutions in organic solvents (DMSO, MeOH, Acetonitrile).

  • Prohibited Mixtures:

    • Do NOT mix with oxidizing agents (Peroxides, Nitrates).[2]

    • Do NOT mix with reactive metals (Sodium, Lithium).[2]

2. Packaging Requirements
  • Solids: Double-bag in 4-mil polyethylene bags or place directly into a wide-mouth HDPE jar.

  • Liquids: Collect in amber glass or HDPE carboys. Ensure the cap is vented if there is any risk of off-gassing (though unlikely for this stable amide).[1][2]

  • Labeling:

    • Must read: "HAZARDOUS WASTE"

    • Constituents: "2-(4-aminophenyl)-N-ethylacetamide, [Solvent Name]"

    • Hazard Checkbox: [x] Toxic [x] Irritant[1][2]

Part 4: Disposal Workflow (Decision Matrix)

The following workflow illustrates the decision-making process for disposing of 2-(4-aminophenyl)-N-ethylacetamide based on its physical state and concentration.

DisposalWorkflow Start Waste Generation: 2-(4-aminophenyl)-N-ethylacetamide StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, wipes, gloves) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solutions in solvent) StateCheck->LiquidWaste Liquid ContainerSolid Containerize: Wide-mouth HDPE Jar or Double 4-mil Bags SolidWaste->ContainerSolid ContainerLiquid Containerize: Glass or HDPE Carboy (Segregate from Oxidizers) LiquidWaste->ContainerLiquid Labeling Labeling: 'Hazardous Waste - Toxic/Irritant' List Constituents ContainerSolid->Labeling ContainerLiquid->Labeling Storage SAA Storage: Satellite Accumulation Area (Max 12 Months) Labeling->Storage Disposal Final Disposal: High-Temp Incineration (Licensed Contractor) Storage->Disposal

Figure 1: Operational workflow for the segregation and disposal of 2-(4-aminophenyl)-N-ethylacetamide waste streams.

Part 5: In-Lab Deactivation (Emergency/Spill Use Only)

Warning: This procedure is intended for spill cleanup residues or trace decontamination of glassware.[2] It is not a substitute for bulk waste disposal.[2]

Mechanism: Aromatic amines can be degraded using oxidative cleavage, typically converting them into less toxic quinones or ring-cleavage products.[1][2] However, this reaction is exothermic.[2]

Protocol:

  • Preparation: Prepare a solution of Potassium Permanganate (KMnO₄) in dilute Sulfuric Acid (H₂SO₄).[2]

  • Application: Slowly add the amine waste to the oxidizing solution with stirring.

  • Observation: The purple color of permanganate will fade to brown (Manganese Dioxide) as the amine is oxidized.[2]

  • Neutralization: Once the reaction is complete (purple color persists), neutralize the solution with Sodium Bisulfite (to remove excess permanganate) and then a base (like Sodium Hydroxide) to pH 7.[2]

  • Disposal: The resulting sludge is still hazardous waste (heavy metals from Mn) and must be collected for disposal.[2] Do not pour down the drain.

Why use this? It reduces the acute toxicity of the organic component before transport, which is safer for spill cleanup materials.[2]

Part 6: Emergency Procedures (Spill Response)

In the event of a spill of 2-(4-aminophenyl)-N-ethylacetamide:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.[2]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion.[2]

    • Liquids: Surround with absorbent pillows or vermiculite.[2]

  • Cleanup:

    • Scoop material into a waste container.[2][5][3][6]

    • Clean the surface with a mild detergent and water.[2]

    • Collect all cleanup materials (wipes, gloves) into the hazardous waste bag.[2]

  • Reporting: Log the incident with your Environmental Health & Safety (EHS) officer.[2]

Part 7: Regulatory Context[1][2][7]
  • EPA/RCRA: While 2-(4-aminophenyl)-N-ethylacetamide is not explicitly P-listed or U-listed, it must be evaluated for Characteristic Toxicity .[1][2] If the waste exhibits toxicity (via TCLP test), it carries a D-code .[1][2]

  • Best Practice: Treat as Non-Regulated Hazardous Waste if no specific RCRA code applies, but manage with the same rigor as RCRA waste to ensure "Cradle-to-Grave" liability protection.[1][2]

  • DOT Shipping: When transporting, ensure the waste is classified correctly (likely Environmentally hazardous substance, solid, n.o.s.[1] if shipping pure quantities).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link][1][2]

  • PubChem. (2025).[2] Compound Summary: 2-(4-aminophenyl)-N-ethylacetamide.[1][2][7][8] National Library of Medicine.[2] Retrieved from [Link][1][2]

Sources

Personal protective equipment for handling 2-(4-aminophenyl)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Protocols for 2-(4-aminophenyl)-N-ethylacetamide CAS: 107966-09-6 Role: Pharmaceutical Intermediate (Mirabegron synthesis)[1]

Executive Safety Summary

2-(4-aminophenyl)-N-ethylacetamide is a functionalized aromatic amine used primarily as a key intermediate in the synthesis of pharmaceuticals, including Mirabegron.[1] Unlike simple acetamides, the presence of a free primary aniline group (4-aminophenyl) significantly elevates its toxicological profile.[1]

Core Hazards:

  • Primary Aromatic Amine: Potential for skin sensitization, methemoglobinemia, and genotoxicity.

  • Dust Hazard: High potency for respiratory irritation and systemic absorption via inhalation.

  • Unknown Potency: As a drug intermediate, Occupational Exposure Limits (OELs) are often not established. The Precautionary Principle applies: Handle as a potent compound (OEB 3/4 equivalent). [1]

Risk Assessment & Hazard Classification

Signal Word: WARNING (Inferred based on Structure-Activity Relationship of aniline derivatives)

Hazard CategoryClassificationMechanism of Action
Acute Toxicity (Oral/Dermal) Category 4Absorption of the aniline moiety can interfere with oxygen transport (Methemoglobinemia).[1]
Skin/Eye Irritation Category 2/2ABasic amine functionality causes local tissue irritation upon contact.
Sensitization Skin Sens. 1Aromatic amines are haptens; repeated exposure may trigger severe allergic dermatitis.
Target Organ Toxicity STOT-SE 3Respiratory tract irritation from dust inhalation.[1]

PPE Matrix: The "Barrier-First" Approach

Do not rely on a single layer of protection. This protocol uses a redundant barrier system to prevent exposure to the free amine.

PPE Decision Tree (Visual)

PPE_Decision_Tree Start Activity Selection SolidHandling Handling Solid / Powder (Weighing, Transfer) Start->SolidHandling SolutionHandling Handling Solutions (Dissolved in DMSO/MeOH) Start->SolutionHandling Spill Spill Cleanup (> 10g or Solution) Start->Spill RespSolid Respiratory: P100/N99 Respirator (or PAPR if >1kg) SolidHandling->RespSolid DermalSolid Dermal: Double Nitrile Gloves + Tyvek Lab Coat SolidHandling->DermalSolid RespSol Respiratory: Half-mask with Organic Vapor Cartridge SolutionHandling->RespSol DermalSol Dermal: Silver Shield / Laminate Gloves (Permeation Resistant) SolutionHandling->DermalSol FullSuit Full PPE: Tychem Suit + SCBA (If ventilation compromised) Spill->FullSuit

Figure 1: PPE Selection workflow based on physical state and activity risk.[1]

Detailed PPE Specifications
Body ZoneStandard Operation (Solid)High-Risk Operation (Solution/Spill)Technical Rationale
Respiratory N95 / P100 Mask PAPR (Powered Air Purifying Respirator)Solids generate fine dust.[1] Solutions increase skin absorption risk; vapors require organic cartridges.
Hand Double Nitrile (Outer: 5 mil, Inner: 4 mil)Silver Shield / Laminate Aromatic amines can permeate nitrile over time. Laminate offers >480 min breakthrough time.
Eye/Face Safety Goggles (Indirect Vent)Face Shield + Goggles Prevent dust entry into tear ducts (lacrimal absorption).
Body Lab Coat (Buttoned, elastic cuff)Tyvek/Tychem Coverall Prevent contamination of street clothes; Tychem resists solvent penetration.

Operational Protocols

A. Weighing & Transfer (Critical Control Point)
  • Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood or Powder Containment Enclosure.

  • Static Control: Use an anti-static gun or ionizer bar. Aromatic amides are often fluffy solids prone to static charge, which disperses dust.

  • Technique:

    • Place the balance inside the hood.

    • Line the work surface with an absorbent, plastic-backed pad (e.g., Benchkote).

    • Pre-wet the spatula with solvent (if compatible) or use a disposable anti-static spatula to prevent powder fly-off.[1]

B. Solubilization
  • Solvents: Soluble in DMSO, Methanol, and Ethyl Acetate. Sparingly soluble in water.

  • Exothermic Risk: Dissolution is generally neutral, but always add solid to solvent slowly to avoid splashing.

  • Permeation Warning: Once dissolved in DMSO, the chemical penetrates skin instantly . Laminate gloves are mandatory for DMSO solutions.

C. Spill Response Workflow

Spill_Response Detect Spill Detected Evacuate 1. Evacuate Area Allow dust to settle (15 min) Detect->Evacuate PPE_Up 2. Don Full PPE (Double Gloves, Goggles, Resp) Evacuate->PPE_Up Contain 3. Containment Cover with damp paper towels (Prevents dust) PPE_Up->Contain Neutralize 4. Clean Up Scoop into Haz Waste Wash surface with 1M HCl Contain->Neutralize Verify 5. Verify Check for yellow residue (Aniline oxidation) Neutralize->Verify

Figure 2: Step-by-step spill response protocol minimizing dust generation.

Spill Cleanup Notes:

  • Do not dry sweep. This aerosolizes the amine.

  • Wet Method: Cover the powder with paper towels soaked in water or ethanol before scooping.

  • Decontamination: Wash the surface with dilute HCl (1M) followed by soap and water. The acid helps protonate the amine, making it water-soluble and easier to remove.[1]

Waste Disposal & Deactivation

Disposal Class: Organic Nitrogenous Waste (Toxic) [1]

  • Solid Waste: Collect in a dedicated container labeled "Toxic Solid - Aromatic Amine".[1]

  • Liquid Waste: Segregate into "Non-Halogenated Organic" (if in MeOH/EtOH) or "Halogenated" (if in DCM).

  • Destruction Method: Incineration is the only approved method. High-temperature incineration (

    
    ) is required to break the stable phenyl-amine bond and prevent formation of toxic nitrogen oxides (NOx) without scrubbing.[1]
    
  • Container Cleaning: Triple rinse empty containers with Ethanol. Collect rinsate as hazardous waste. Do not recycle glass containers used for this substance.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11234057, 2-(4-aminophenyl)-N-ethylacetamide.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the Safe Use of Aromatic Amines. (General guidance for aniline derivatives). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aniline and Derivatives. 29 CFR 1910.1000. Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.